1-Benzyl-1-phenylhydrazine hydrochloride
Description
Properties
IUPAC Name |
1-benzyl-1-phenylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLHYOCBGPMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063983 | |
| Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride | |
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Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-15-7 | |
| Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5705-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
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| Record name | 1-Benzyl-1-phenylhydrazine hydrochloride | |
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| Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
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| Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride | |
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| Record name | N-benzyl-N-phenylhydrazinium(1+) chloride | |
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Foundational & Exploratory
Technical Monograph: 1-Benzyl-1-phenylhydrazine Hydrochloride
CAS: 5705-15-7 | Formula: C₁₃H₁₅ClN₂ | MW: 234.73 g/mol [1][2][3]
Executive Summary & Chemical Identity
1-Benzyl-1-phenylhydrazine hydrochloride (BPH[1][2][4]·HCl) is a specialized N,N-disubstituted hydrazine derivative serving as a critical intermediate in the synthesis of N-alkylated indoles and complex heterocycles. Unlike monosubstituted hydrazines (e.g., phenylhydrazine), BPH·HCl possesses a fully substituted α-nitrogen, preventing the formation of osazones and directing reactivity exclusively toward hydrazone formation or [3,3]-sigmatropic rearrangements (Fischer Indole).
This guide synthesizes the physicochemical profile, validated synthesis protocols, and reaction mechanisms of BPH·HCl, designed for researchers requiring high-purity synthons for drug discovery.
Physicochemical Profile[1][2][3][4][6][7][8][9][10][11]
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation (free base formation). |
| Melting Point | 174.0 – 178.0 °C | Sharp range indicates high purity (>98%).[2][3] |
| Solubility | Soluble: Methanol, Ethanol, Water (warm) Insoluble: Diethyl ether, Hexane | Hydrophilicity is driven by the ionic HCl lattice. |
| Hygroscopicity | Moderate to High | Must be stored under inert gas (Argon/N₂). |
| Acidity (pKa) | ~5.2 (Conjugate acid) | Estimated value; less basic than phenylhydrazine due to steric bulk. |
| Stability | Air and light sensitive | Decomposes to free base and oxidizes to tetrazanes upon UV exposure. |
Synthesis & Purification: A Self-Validating Protocol
The synthesis of BPH[2][5]·HCl presents a regioselectivity challenge: alkylation of phenylhydrazine can occur at the α-nitrogen (desired) or β-nitrogen. The following protocol utilizes a biphasic basic buffer system to favor the thermodynamic 1,1-disubstituted product, followed by an acid-base purification loop that acts as a quality control checkpoint.
Reagents
-
Phenylhydrazine (freshly distilled)
-
Benzyl bromide (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃, sat. aq.)
-
Hydrochloric acid (conc. and 1M)
-
Ethanol (absolute)
Step-by-Step Methodology
-
Regioselective Alkylation:
-
Suspend phenylhydrazine (100 mmol) in saturated aqueous NaHCO₃ (150 mL) at 0°C.
-
Critical Step: Add benzyl bromide (100 mmol) dropwise over 60 minutes. Vigorous stirring is essential to maintain the emulsion.
-
Mechanism:[4][5][6][7] The base scavenges the HBr byproduct, driving the equilibrium. The steric bulk of the phenyl group initially directs kinetic alkylation, but thermodynamic equilibration favors the 1,1-isomer over time.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Free Base Isolation (The Checkpoint):
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the organic layer with water to remove inorganic salts.
-
Validation: The ether layer should contain the yellow oily free base. If a solid precipitate forms immediately, it may be the bis-alkylated byproduct.
-
-
Salt Formation & Crystallization:
-
Dry the ether layer over anhydrous MgSO₄ and filter.
-
Cool the filtrate to 0°C.[8]
-
Slowly add concentrated HCl (1.1 equiv) or HCl in dioxane.
-
Observation: A white precipitate (BPH·HCl) will form immediately.
-
Recrystallize from Ethanol/Ether (1:[5]3) to remove traces of the β-isomer (1-benzyl-2-phenylhydrazine), which is more soluble in ether.
-
Synthesis Workflow Diagram
Figure 1: Synthesis pathway emphasizing the phase-transfer alkylation and acid-base purification loop.
Applications in Drug Development
Fischer Indole Synthesis (N-Benzylation)
BPH·HCl is a primary reagent for synthesizing N-benzyl indoles directly, bypassing the need for post-synthesis benzylation of the indole nitrogen (which often requires strong bases like NaH).
-
Mechanism: Condensation with a ketone yields a hydrazone. Under Lewis acid catalysis (e.g., ZnCl₂ or Polyphosphoric acid), the hydrazone undergoes a [3,3]-sigmatropic rearrangement.
-
Advantage: The benzyl group acts as a robust protecting group for the indole nitrogen, stable against basic hydrolysis but removable via hydrogenolysis (Pd/C, H₂).
Carbonyl Scavenging & Characterization
Unlike phenylhydrazine, BPH·HCl cannot form osazones with sugars because the α-nitrogen lacks a proton. This property makes it a selective reagent for isolating mono-carbonyl species in complex mixtures without interference from adjacent hydroxyl groups.
Reaction Mechanism: Hydrazone Formation[14]
Figure 2: Mechanism of hydrazone formation. The reaction requires buffering to liberate the free base nucleophile while activating the carbonyl.
Handling & Safety (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral, Dermal, Inhalation (Category 3).
-
Carcinogenicity: Suspected human carcinogen (Category 2).
-
Skin Sensitization: High potential for contact dermatitis.
Storage Protocol:
-
Atmosphere: Store under Argon. Oxygen exposure turns the white solid to a sticky orange gum (oxidative degradation).
-
Temperature: Refrigerate (2-8°C).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite (bleach) solution to oxidize it to nitrogen gas and benzyl/phenyl halides before disposal, strictly following local hazardous waste regulations.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79785, this compound. Retrieved from [Link]
-
Organic Syntheses. (1922). Phenylhydrazine (General synthesis reference). Org. Synth. 1922, 2, 71. Retrieved from [Link]
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text validating the use of 1,1-disubstituted hydrazines in indole synthesis).
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An In-depth Technical Guide to the Safe Handling of 1-Benzyl-1-phenylhydrazine Hydrochloride for Research and Development
This guide provides a comprehensive overview of the safety protocols and handling precautions for 1-Benzyl-1-phenylhydrazine hydrochloride (CAS No. 5705-15-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. Given the limited specific toxicological data for this compound, this guide incorporates safety information from the closely related and well-documented parent compound, Phenylhydrazine hydrochloride (CAS No. 59-88-1), to establish a robust and cautious operational framework. The fundamental hazards associated with the phenylhydrazine moiety are considered paramount in defining these procedures.
Compound Identification and Physicochemical Properties
This compound is a hydrazine derivative utilized in various organic synthesis and medicinal chemistry applications, including the development of novel therapeutic agents.[1] Its biological activity is largely attributed to the reactive hydrazine group.[1] Understanding its physical and chemical properties is the first step in a thorough risk assessment.
| Property | This compound | Phenylhydrazine hydrochloride (for reference) | Data Source(s) |
| CAS Number | 5705-15-7 | 59-88-1 | [1][2] |
| Molecular Formula | C₁₃H₁₅ClN₂ | C₆H₈N₂ · HCl | [1][3] |
| Molecular Weight | 234.73 g/mol | 144.60 g/mol | [1][4] |
| Physical State | White to off-white powder or crystal | White to tan solid | [1][4][5] |
| Melting Point | 174.0 to 178.0 °C | ~250 – 254 °C (decomposition) | [1][3] |
| Solubility | Soluble in water | Soluble in water | [5] |
| Odor | Slight odor | Weak aromatic odor | [4][5] |
Hazard Identification and Toxicological Profile
The primary hazards of this compound are extrapolated from its chemical class. Phenylhydrazine and its salts are recognized as highly toxic and hazardous substances.[2][3][6][7][8] The core toxicity is associated with the phenylhydrazine group, which can induce severe hematological effects.
Key Health Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][7] Absorption through the skin can be rapid and lead to systemic toxicity.[6][7]
-
Carcinogenicity: Phenylhydrazine and its salts are classified as potential carcinogens.[2][3][6][8] The California Proposition 65 lists Phenylhydrazine hydrochloride as a carcinogen.[9] Therefore, this compound should be handled as a suspected carcinogen.
-
Mutagenicity: Suspected of causing genetic defects.[2][3][7]
-
Organ Toxicity: Causes damage to organs, particularly the liver, kidneys, and blood, through prolonged or repeated exposure.[3][7][9][10]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][6][7]
-
Sensitization: May cause an allergic skin reaction, leading to sensitization where subsequent low-level exposure can trigger a significant rash and itching.[3][6][7][10]
-
Hematological Effects: Phenylhydrazine derivatives are known to induce hemolytic anemia and methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1][10]
Environmental Hazards: This class of compounds is very toxic to aquatic life.[2][3][6][7] All releases to the environment must be strictly avoided.
Laboratory Safety and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory. The causality is clear: the compound's high toxicity via multiple exposure routes (inhalation, dermal, ingestion) necessitates physical barriers and controlled environments.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of the powdered substance.[7]
-
Ventilation: The laboratory must have good general ventilation to supplement local exhaust systems.[2]
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound is a self-validating system; if any component is missing, the system's integrity is compromised.
-
Hand Protection: Wear impermeable gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.[11]
-
Eye Protection: Chemical safety goggles are required to protect against dust particles and splashes.[11]
-
Body Protection: A lab coat, buttoned completely, is mandatory to prevent skin contact.[11] For large-scale operations, consider a chemically resistant apron or full protective clothing.[2][3]
-
Hygiene: Wash hands and arms thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[2][9][11]
Standard Operating Procedure: Handling and Storage
Adherence to a strict protocol minimizes the risk of exposure and preserves the compound's integrity.
Protocol for Handling Solid this compound:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment as outlined in Section 3.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Weighing: Use a disposable weighing boat or line the balance with aluminum foil to contain any spills. Tare the balance with the empty boat/foil.
-
Transfer: Carefully open the container. Use a dedicated spatula to transfer the required amount of powder. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Closing: Securely close the main container immediately after use.
-
Cleanup: Decontaminate the spatula and the handling area. Dispose of the weighing boat/foil and any contaminated wipes as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly.
Storage Requirements: Proper storage is crucial for both safety and chemical stability.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10] The substance may be light and air-sensitive.[6]
-
Security: Store in a locked cabinet or area to restrict access.[2][9]
-
Incompatibilities: Segregate from strong bases, alkali metals, strong oxidizing agents, ammonia, copper salts, nickel, and chromates.[10]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[4][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][7][9]
-
Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[2] Seek immediate medical attention and call a poison control center.[7]
Spill Response Workflow:
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for a chemical spill response.
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.
-
Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) must be treated as hazardous waste.[10]
-
Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal Route: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous-waste disposal contractor.[2][7] Do not dispose of it down the drain or in regular trash, as it is very toxic to aquatic life.[3][7]
Conclusion
This compound is a potent chemical that demands rigorous safety protocols. Its high acute toxicity, coupled with chronic hazards including suspected carcinogenicity and organ damage, necessitates a proactive and informed approach to handling. By understanding the compound's properties, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this valuable synthetic building block safely and effectively.
References
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LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Phenylhydrazine hydrochloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Phenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Loba Chemie. (2021). PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (1999). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Health & Safety, University of South Carolina. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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Introduction: Elucidating the Structure of a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1-phenylhydrazine Hydrochloride
This compound (CAS 5705-15-7) is a key chemical intermediate valued for its role in the synthesis of complex nitrogen-containing heterocyclic compounds.[1] Its utility spans medicinal chemistry, where hydrazine derivatives are investigated for a range of biological activities, to fundamental organic synthesis.[1] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this paper moves beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structure of this compound consists of a hydrazine core substituted with both a phenyl and a benzyl group. The hydrochloride salt form means the terminal amino group is protonated, forming a hydrazinium ion. This protonation has significant effects on the spectroscopic properties of the molecule, particularly on the N-H vibrational modes in the IR spectrum and the chemical shifts of nearby protons and carbons in the NMR spectra.
Caption: Molecular Structure of 1-Benzyl-1-phenylhydrazinium Chloride.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the key diagnostic regions are the N-H stretching region (>3000 cm⁻¹), the C-H stretching region (3100-2800 cm⁻¹), and the aromatic C=C stretching "fingerprint" region (1600-1400 cm⁻¹).
Expertise & Experience: Experimental Protocol
The choice of sampling technique is critical for obtaining a high-quality spectrum of a solid sample. While the reference spectrum from the Coblentz Society was measured using a mineral oil mull, this method introduces interfering C-H absorption bands from the oil.[2] A superior and self-validating approach is the potassium bromide (KBr) pellet method, which is free from background interference in the regions of interest.
Protocol for FT-IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: Gently grind 1-2 mg of this compound with approximately 200 mg of dry, FT-IR grade KBr using an agate mortar and pestle. The goal is a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Background Collection: Place the KBr pellet holder (empty) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Interpretation and Trustworthiness
The IR spectrum provides a unique fingerprint of the molecule. The presence of the hydrochloride salt is definitively confirmed by the characteristic absorption bands of the hydrazinium ion (-NH₃⁺).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3200-2800 | Strong, Broad | N-H and C-H Stretching (ν) |
| ~3060-3030 | Medium, Sharp | Aromatic C-H Stretch (ν) |
| ~2920 | Medium | Aliphatic CH₂ Asymmetric Stretch (ν) |
| ~2850 | Medium | Aliphatic CH₂ Symmetric Stretch (ν) |
| ~2700-2500 | Broad | -NH₃⁺ Stretch Overtone/Combination Bands |
| ~1600, ~1495 | Strong, Sharp | Aromatic C=C Ring Stretching (ν) |
| ~1580 | Medium | -NH₃⁺ Asymmetric Bending (δ) |
| ~1450 | Medium | CH₂ Scissoring (δ) |
| ~750, ~690 | Strong, Sharp | C-H Out-of-plane Bending (γ) for Monosubstituted Rings |
Data interpreted from the NIST Chemistry WebBook spectrum for this compound and phenylhydrazine hydrochloride.[2]
Authoritative Grounding: The most informative region is the broad, strong absorption centered around 3200-2800 cm⁻¹. This complex band arises from the overlapping stretching vibrations of the N-H bonds in the -NH₃⁺ group and the C-H bonds of the aromatic and benzyl groups. The presence of a protonated amine is strongly indicated by the broad absorptions in the 2700-2500 cm⁻¹ region, which are characteristic of amine salt combination bands. The sharp peaks at ~1600 cm⁻¹ and ~1495 cm⁻¹ are classic indicators of C=C stretching within the phenyl rings.[3] The strong absorptions at ~750 cm⁻¹ and ~690 cm⁻¹ are due to out-of-plane C-H bending and are highly characteristic of monosubstituted benzene rings, confirming the structure of both the phenyl and benzyl moieties.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of every atom.
Expertise & Experience: Experimental Protocol
The choice of solvent is the most critical parameter for NMR analysis of a salt. Due to its ionic nature, this compound is insoluble in nonpolar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its high polarity, which readily dissolves the salt, and its ability to slow the exchange of acidic N-H protons, often allowing for their observation.
Protocol for NMR Data Acquisition (in DMSO-d₆):
-
Sample Preparation: Accurately weigh and dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Referencing: The spectra should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.52 ppm for ¹³C NMR).[4]
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a precise count and description of the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | Broad Singlet | 3H | -NH₃⁺ |
| 7.26 - 6.93 | Multiplet | 10H | Aromatic Protons (Ar-H) |
| 4.49 | Singlet | 2H | Benzylic Protons (-CH₂-) |
Data sourced from Benchchem and inferred from general principles of NMR for amine salts.[4]
Authoritative Grounding:
-
Benzylic Protons (4.49 ppm): The two protons on the carbon adjacent to the phenyl ring and the nitrogen atom appear as a sharp singlet at 4.49 ppm.[4] Its downfield position is due to the deshielding effects of both the adjacent aromatic ring and the electron-withdrawing nitrogen atom. It appears as a singlet because there are no adjacent protons to couple with.
-
Aromatic Protons (6.93-7.26 ppm): The ten protons from the two distinct phenyl rings resonate in the typical aromatic region.[4] Due to the similar electronic environments, their signals overlap to form a complex multiplet, making individual assignment challenging without advanced 2D NMR techniques.
-
Hydrazinium Protons (-NH₃⁺): The three protons on the terminal, protonated nitrogen are expected to appear as a broad singlet significantly downfield (estimated ~10-11 ppm). In DMSO-d₆, these acidic protons exchange more slowly with residual water than in other solvents, allowing for their observation. Their chemical shift is often sensitive to concentration and temperature.
¹³C NMR Data Interpretation
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Justification from Analog Data |
| ~148 | Phenyl C-ipso (C-N) | Based on phenylhydrazine HCl (δ ~148.5 ppm).[5] |
| ~136 | Benzyl C-ipso | Based on benzylamine HCl (δ ~134.3 ppm).[6] |
| ~129 | Phenyl & Benzyl C-meta | Based on phenylhydrazine HCl and benzylamine HCl.[5][6] |
| ~128 | Phenyl & Benzyl C-para | Based on phenylhydrazine HCl and benzylamine HCl.[5][6] |
| ~127 | Benzyl C-ortho | Based on benzylamine HCl.[6] |
| ~120 | Phenyl C-para | Based on phenylhydrazine HCl (δ ~119.5 ppm).[5] |
| ~113 | Phenyl C-ortho | Based on phenylhydrazine HCl (δ ~112.8 ppm).[5] |
| ~55 | Benzylic Carbon (-CH₂) | Predicted based on benzyl group attached to nitrogen. |
Authoritative Grounding: The chemical shifts for the phenyl ring attached directly to the hydrazine moiety are predicted from the experimental spectrum of phenylhydrazine hydrochloride (CAS 59-88-1) in DMSO-d₆.[5] The carbons of the benzyl group's phenyl ring and the benzylic -CH₂- carbon are predicted based on the spectrum of benzylamine hydrochloride (CAS 3287-99-8) in DMSO-d₆.[6] This correlative approach provides a trustworthy and scientifically-grounded assignment in the absence of direct experimental data. The molecule is expected to show 8 distinct carbon signals due to symmetry (the ortho/meta carbons on the benzyl ring are equivalent, as are those on the phenyl ring).
Summary and Analytical Workflow
The structural identity of this compound is unequivocally confirmed by a combination of FT-IR and NMR spectroscopy. FT-IR is ideal for rapidly identifying the key functional groups, particularly the aromatic rings and the diagnostic hydrazinium (-NH₃⁺) ion. NMR spectroscopy provides the definitive carbon-hydrogen framework, confirming the presence and connectivity of the benzyl and phenyl groups. The combined use of these techniques provides a self-validating system for structural elucidation and quality control.
Caption: Spectroscopic Analysis Workflow.
References
-
PubChem, National Center for Biotechnology Information. (n.d.). Phenylhydrazine. CID 7516. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Phenylhydrazine hydrochloride. SRD 69. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the infrared investigations of the N−H stretching region. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared spectra of hydrazine and products of its reactions. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of FT-IR Spectra Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra data (cm) of the hydrazones. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrums for the reaction of benzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Major IR absorption bands (cm −1 ) of sulfonyl hydrazones. Retrieved from [Link]
-
International Journal of Health Sciences and Research. (n.d.). FTIR-ATR Studies on Phenylhydrazine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, DMSO–d6) spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). partial infrared spectral data for hydrazinium ion. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
Thermochemical Profiling in Drug Discovery: A Critical Guide to Phase Transitions
Executive Summary
In the high-stakes environment of pharmaceutical development, thermochemical properties—specifically melting point (
This guide moves beyond basic definitions to establish a rigorous framework for characterizing phase transitions. It focuses on the causal link between thermal properties and critical drug attributes: solid-state purity, polymorphic risk, and aqueous solubility.
Part 1: Theoretical Foundations
The Thermodynamics of Phase Transitions
To manipulate the solubility of a drug candidate, one must understand the energy required to break its crystal lattice. The melting point is not merely a temperature; it is the point of equilibrium where the chemical potential of the solid phase equals that of the liquid phase (
The relationship is governed by the enthalpy of fusion (
-
Enthalpy (
): Represents the strength of intermolecular forces (hydrogen bonds, Van der Waals, -stacking) holding the lattice together. High correlates with poor solubility. -
Entropy (
): Represents the increase in disorder. Rigid molecules (e.g., flat aromatics) often have lower because they gain less rotational freedom upon melting, leading to higher melting points.
The Solubility-Melting Point Nexus
The General Solubility Equation (GSE) , developed by Yalkowsky, provides the mathematical bridge between thermal properties and bioavailability. It demonstrates that for every
- : Molar aqueous solubility
-
: Melting point (
) -
: Octanol-water partition coefficient[1][2][3][4]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Strategic Insight: If a lead compound has a
Part 2: Instrumentation & Protocols
Protocol A: High-Fidelity Purity Determination via DSC
Traditional capillary melting point methods are subjective and lack quantitative resolution. Differential Scanning Calorimetry (DSC) is the industry standard for determining absolute purity using the Van 't Hoff equation , which relates melting point depression to impurity mole fraction.[5]
The Van 't Hoff Principle
-
: Sample temperature at fraction
melted - : Melting point of pure substance
- : Mole fraction of impurity[6]
- : Fraction of sample melted
Experimental Workflow
Objective: Determine purity with
-
Sample Preparation:
-
Weigh 1–3 mg of sample into a hermetically sealed aluminum pan. Crucial: Ensure good thermal contact between the sample and the pan bottom to minimize thermal lag.
-
Prepare a reference pan (empty, matched weight).
-
-
Instrument Calibration:
-
Calibrate temperature and enthalpy using Indium (
) and Zinc ( ) standards.
-
-
Method Parameters:
-
Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidation.
-
Heating Rate: Slow ramp (0.5 to 2.0
/min). Note: Fast rates ( /min) smear the melting endotherm, invalidating the equilibrium assumption required for Van 't Hoff analysis.
-
-
Data Analysis:
-
Integrate the melting endotherm to find
. -
Plot
(y-axis) vs. (x-axis).[7] -
The slope is proportional to the impurity level (
).
-
Visualization: DSC Purity Logic
Figure 1: Step-by-step logic for deriving absolute purity from a DSC melting endotherm using partial area analysis.
Part 3: Applications in Drug Development
Polymorphism: The Silent Killer
Polymorphs are different crystalline forms of the same molecule. They possess identical chemical structures but different lattice energies, leading to different melting points and solubilities.
The Rule of Stages (Ostwald): The least stable polymorph (lowest
Risk Mitigation Strategy: Drug developers must identify the stable polymorph early. If a metastable form is chosen for its higher solubility, there is a risk it will convert to the stable form during shelf storage, causing the drug to precipitate out of solution or lose bioavailability.
Comparative Data: Polymorph Impact
| Property | Metastable Form (Form A) | Stable Form (Form B) | Impact on Development |
| Melting Point | Lower ( | Higher ( | Form B is thermodynamically preferred. |
| Lattice Energy | Weaker | Stronger | Form B requires more energy to dissolve. |
| Solubility | Higher | Lower | Form A offers better bioavailability potential. |
| Stability Risk | High (Kinetic) | Low (Thermodynamic) | Form A may convert to Form B unpredictably. |
Boiling Point & Residual Solvents
While melting point characterizes the drug, boiling point (
-
Solvent Swap: High-boiling solvents (e.g., DMSO, DMAc) are difficult to remove without thermally stressing the API (Active Pharmaceutical Ingredient).
-
Regulatory Limits: ICH Q3C guidelines dictate strict limits on residual solvents. A solvent with a high
relative to the API's degradation temperature poses a significant compliance risk.
Part 4: Decision Frameworks
Polymorph Selection Logic (FDA Q6A Alignment)
The following decision tree outlines the logical flow for setting specifications regarding polymorphism, aligned with FDA Q6A guidance.
Figure 2: Decision logic for establishing regulatory specifications for polymorphism based on solubility and stability risks.
References
-
FDA Guidance for Industry . Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2000).[8][9] [Link]
-
Ran, Y.[1] & Yalkowsky, S.H. (2001).[1][2] Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences. [Link]
-
ASTM E928-08 . Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International.[6] [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. thermalsupport.com [thermalsupport.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 1-Benzyl-1-phenylhydrazine Hydrochloride
Abstract & Scope
This protocol details the regioselective synthesis of 1-Benzyl-1-phenylhydrazine hydrochloride (CAS: 5705-15-7) .[1] While direct alkylation of phenylhydrazine is possible, it frequently results in a mixture of 1,1- and 1,2-isomers and poly-alkylated side products. To ensure strict regiochemical fidelity (N1-substitution), this guide utilizes a Nitrosation-Reduction strategy starting from N-benzylaniline.
Target Audience: Medicinal chemists and process development scientists requiring high-purity hydrazine building blocks for indole synthesis (Fischer Indole) or pyrazole derivatives.
Safety Critical Warning:
-
Intermediate Hazard: The intermediate N-nitroso-N-benzylaniline is a suspected carcinogen (N-nitroso compound). All manipulations involving this intermediate must occur in a certified fume hood with appropriate PPE (double nitrile gloves).
-
Product Hazard: Hydrazines are toxic and potential sensitizers.
Retrosynthetic Logic & Strategy
The synthesis is designed to bypass the regioselectivity issues inherent in direct alkylation.
-
Route A (Direct Alkylation - NOT RECOMMENDED): Reaction of Phenylhydrazine + Benzyl Chloride.
-
Outcome: Mixture of 1-benzyl-1-phenylhydrazine (Target) and 1-benzyl-2-phenylhydrazine, plus dibenzyl byproducts. Separation is difficult.
-
-
Route B (Nitrosation/Reduction - RECOMMENDED):
-
Precursor: Start with secondary amine (N-Benzylaniline).
-
Activation: Electrophilic nitrosation locks the nitrogen.
-
Transformation: Reduction of N-NO to N-NH₂.
-
Stabilization: Isolation as the Hydrochloride salt.
-
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway ensuring exclusive N1-substitution.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role |
| N-Benzylaniline | >98% | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Nitrosating Agent |
| Zinc Dust | <10 micron, Activated* | Reducing Agent |
| Glacial Acetic Acid | >99.7% | Proton Source |
| Hydrochloric Acid | 37% (Conc.) | Reagent & Salt Formation |
| Ethanol (Absolute) | >99.5% | Solvent |
| Diethyl Ether | Anhydrous | Extraction/Washing |
*Activation of Zinc: If Zinc dust is old/oxidized, wash with dilute HCl, then water, then ethanol, and dry in vacuum before use to ensure reactivity.
Experimental Protocol
Phase 1: Synthesis of N-Nitroso-N-benzylaniline
Objective: Convert the secondary amine to the N-nitroso intermediate.
-
Setup: Place a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer in an ice-salt bath.
-
Dissolution: Dissolve N-benzylaniline (18.3 g, 0.1 mol) in HCl (30 mL conc. diluted with 30 mL water) .
-
Note: If the amine does not dissolve completely, mild warming is permitted, but the solution must be cooled to 0–5°C before proceeding. A fine suspension of the amine hydrochloride may form; this is acceptable.
-
-
Nitrosation: Dissolve Sodium Nitrite (7.5 g, 0.11 mol) in water (15 mL). Add this solution dropwise to the amine mixture, maintaining internal temperature below 5°C .
-
Reaction: Stir for 1 hour at 0–5°C. The N-nitroso compound usually separates as a yellow oil or low-melting solid.
-
Workup: Extract the mixture with Diethyl Ether (2 x 50 mL). Wash the ether layer with water (2 x 30 mL) to remove acid and excess nitrite.
-
Checkpoint: The ether layer contains the N-nitroso intermediate. Do not evaporate to dryness if not necessary, to minimize exposure. Proceed directly to reduction or use the ether solution.
-
Phase 2: Reduction to 1-Benzyl-1-phenylhydrazine
Objective: Chemoselective reduction of the N-NO group to N-NH₂.
-
Setup: Use a 1 L 3-neck flask with a reflux condenser, addition funnel, and strong mechanical stirring.
-
Preparation: Place Zinc Dust (30 g, ~0.46 mol) in water (40 mL) with Glacial Acetic Acid (5 mL) to activate the surface.
-
Addition: Dissolve the N-nitroso intermediate (from Phase 1, approx 21 g) in Glacial Acetic Acid (60 mL) . Add this solution dropwise to the stirred Zinc suspension.
-
Exotherm Control: The reaction is exothermic. Maintain temperature between 10–20°C using an external water bath. Do not allow to overheat, or N-N bond cleavage (reversion to amine) may occur.
-
-
Digestion: After addition, stir for 1 hour at room temperature, then warm to 50–60°C for 30 minutes to ensure completion. The solution should turn from yellow (nitroso) to colorless/pale grey.
-
Filtration: Filter the hot mixture to remove unreacted Zinc. Wash the zinc cake with a small amount of hot ethanol.
Phase 3: Isolation and Salt Formation
Objective: Isolate the hydrazine and stabilize it as the HCl salt.
-
Basification: Pour the filtrate into a mixture of ice and NaOH (40% w/v solution) until strongly alkaline (pH > 12). This liberates the free hydrazine base.[2]
-
Observation: The free base will separate as an oil.
-
-
Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry the combined ether extracts over anhydrous
. Filter. -
Salt Precipitation: Place the dry ether solution in a beaker in an ice bath. Slowly add Concentrated HCl (approx 10-12 mL) dropwise with stirring.
-
Critical Step: The this compound will precipitate immediately as a white to off-white solid.
-
-
Purification: Filter the solid. Recrystallize from hot Ethanol (or an Ethanol/Ether mixture).
-
Drying: Dry in a vacuum desiccator over
.
Analytical Validation & Specifications
| Parameter | Specification | Method/Notes |
| Appearance | White crystalline powder | Off-white indicates oxidation |
| Melting Point | 174 – 178°C | Sharp melting point indicates purity [1, 2] |
| In DMSO- | ||
| Solubility | Soluble in water, DMSO, Methanol | Insoluble in non-polar solvents |
Purification Logic Flow
Figure 2: Isolation workflow to separate inorganic zinc residues and ensure salt purity.
Troubleshooting & "Field-Proven" Insights
-
The "Oiling Out" Problem:
-
Symptom:[3][4][5] During salt formation, the product separates as a sticky gum rather than a powder.
-
Cause: Presence of water in the ether layer or adding HCl too fast, causing local heating.
-
Solution: Ensure the ether layer is rigorously dried with
. Add HCl slowly with vigorous stirring in an ice bath. If gum forms, scratch the side of the flask with a glass rod to induce crystallization.
-
-
Incomplete Reduction:
-
Storage Stability:
-
The free base oxidizes rapidly in air (turning brown). The Hydrochloride salt is stable but hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.
-
References
-
PrepChem. (n.d.). Synthesis of 1-benzyl-1-phenylhydrazine. Retrieved October 24, 2023, from [Link]
-
Organic Syntheses. (1922). Phenylhydrazine (General Reduction Methodologies). Coll. Vol. 1, p.442. Retrieved from [Link]
Sources
1-Benzyl-1-phenylhydrazine hydrochloride as a precursor for heterocyclic compounds
Application Note: 1-Benzyl-1-phenylhydrazine Hydrochloride as a Regioselective Scaffold for Heterocycle Synthesis
Executive Summary: The N-Protected Advantage
In medicinal chemistry, the synthesis of indole scaffolds often requires precise substitution patterns on the nitrogen atom (N1). While standard phenylhydrazine yields N-H indoles requiring subsequent alkylation (often leading to C2/C3 side reactions), This compound (BPH·HCl) serves as a pre-functionalized hydrazine.
This precursor directs the Fischer Indole Synthesis to yield N-benzyl indoles exclusively. This "N-protection in situ" strategy offers two critical advantages:
-
Regiocontrol: It blocks the N1 position, preventing polymerization and directing electrophilic attacks to the C3 position during subsequent derivatization.
-
Synthetic Efficiency: It eliminates the need for post-synthetic N-benzylation, which typically requires strong bases (NaH) and can tolerate sensitive functional groups that would otherwise degrade.
Chemical Profile & Reactivity
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 5705-15-7 |
| Formula | C₁₃H₁₄N₂[1][2] · HCl |
| MW | 234.72 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO; slightly soluble in cold water. |
| Core Reactivity | Condensation with ketones/aldehydes (hydrazone formation); [3,3]-Sigmatropic rearrangement.[3][4] |
Mechanistic Pathway: The Fischer Indole Sequence[1][2]
The reaction between BPH·HCl and a ketone proceeds via the classic Fischer mechanism, but the presence of the benzyl group on the
Figure 1: Mechanistic Pathway of N-Benzyl Indole Formation
Caption: The acid-catalyzed condensation of BPH·HCl with a ketone, followed by sigmatropic rearrangement to yield the N-benzyl indole scaffold.
Detailed Protocol: Synthesis of N-Benzyl-2,3-dimethylindole
This protocol uses 2-butanone (methyl ethyl ketone) as a model substrate. The method is scalable and applicable to cyclic ketones (e.g., cyclohexanone for carbazoles).
Reagents & Equipment[3][7][8][9]
-
Precursor: 1-Benzyl-1-phenylhydrazine HCl (1.0 equiv).
-
Substrate: 2-Butanone (1.2 equiv).
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH).[5]
-
Lewis Acid Additive: Zinc Chloride (ZnCl₂) - Optional, enhances yield for sterically hindered ketones.
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) line.
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Charge a 250 mL round-bottom flask with BPH·HCl (10 mmol, 2.35 g) .
-
Add Glacial Acetic Acid (30 mL) . Stir until suspended.
-
Add 2-Butanone (12 mmol, 1.07 mL) dropwise at room temperature.
-
Checkpoint: The suspension should clear as the hydrazone forms. Stir for 30 min at 25°C.
-
-
Cyclization (Fischer Rearrangement):
-
Heat the reaction mixture to 90°C – 100°C (Reflux) .
-
Maintain reflux for 3–5 hours .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:1). Look for the disappearance of the hydrazone spot and the emergence of a fluorescent indole spot.
-
Note: If reaction is sluggish, add ZnCl₂ (1.0 equiv) fused and reflux for an additional 2 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour slowly into Ice-Water (100 mL) with vigorous stirring. The crude indole often precipitates as a solid or oil.
-
Neutralize with NaOH (2M) or saturated NaHCO₃ until pH ~8.
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0%
10% Ethyl Acetate in Hexanes. -
Yield Expectation: 65–80%.
-
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete hydrazone formation. | Ensure the ketone is dry. Use a Dean-Stark trap to remove water if using non-acidic solvents (e.g., Toluene/pTSA). |
| Tar/Polymerization | Acid concentration too high or temp too high. | Switch from H₂SO₄ to milder Acetic Acid or Polyphosphoric Acid (PPA). Lower temp to 80°C. |
| Regioisomer Mix | Unsymmetrical ketone (e.g., 2-butanone).[5] | Fischer synthesis gives mixtures with unsymmetrical ketones. Use bulky acids (PPA) to favor the less substituted alkene intermediate (kinetic control). |
| Starting Material Remains | BPH·HCl salt solubility issues. | Ensure free base formation in situ or use Ethanol as a co-solvent. |
Advanced Workflow: N-Debenzylation (Optional)
If the N-benzyl group was used solely as a protecting group to direct chemistry elsewhere on the ring, it can be removed to reveal the free N-H indole.
Method: Catalytic Hydrogenolysis (Mild)
-
Reagents: N-Benzyl Indole, 10% Pd/C, Ammonium Formate (or H₂ gas), Methanol.
-
Conditions: Reflux in MeOH with Ammonium Formate (transfer hydrogenation) is often more effective for indoles than H₂ balloons due to catalyst poisoning by the indole nitrogen.
-
Alternative: Dissolving metal reduction (Na/NH₃) is effective but functional group tolerance is lower.
Safety & Handling (E-E-A-T)
Hazard Class: Hydrazines are potent toxins and suspected carcinogens.[6][7][8][9]
-
H-Statements: H301 (Toxic if swallowed), H350 (May cause cancer), H317 (Skin sensitization).[9]
-
PPE: Double nitrile gloves, chemical splash goggles, and always handle inside a fume hood .
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine linkage before disposal.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[10][3][11] Chemical Reviews, 63(4), 373–401. Link
-
Sajjadifar, S., et al. (2010).[12] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[12] Link
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: this compound." Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
- Kikugawa, Y., et al. (1990). "Removal of the N-benzyl group from indoles." Journal of Chemical Research.
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Purity Recrystallization of 1-Benzyl-1-phenylhydrazine Hydrochloride
Abstract & Scope
This application note details a rigorous protocol for the purification of 1-Benzyl-1-phenylhydrazine hydrochloride (BPH·HCl) via recrystallization.[1][2] While commercially available, this compound frequently degrades into oxidative impurities (hydrazones, azo compounds) and retains unreacted benzyl halides from synthesis. This guide targets researchers requiring pharmaceutical-grade purity (>98%) for enzyme inhibition studies or use as a synthetic intermediate.
The protocol utilizes a polar-protic/non-polar solvent system (Ethanol/Diethyl Ether) to maximize the differential solubility between the ionic hydrazine salt and its lipophilic neutral impurities.
Physicochemical Profile & Target Specifications
Before initiating purification, the material must be characterized to establish a baseline.
| Property | Specification | Notes |
| Compound Name | This compound | |
| CAS Number | 5705-15-7 | |
| Molecular Formula | C₁₃H₁₅ClN₂ | |
| Molecular Weight | 234.72 g/mol | |
| Target Melting Point | 176°C – 181°C (Decomposition) | Lit.[1][3][4] values vary; sharp range indicates purity [1, 2]. |
| Solubility Profile | Soluble: Ethanol (Hot), Methanol, DMSOInsoluble: Diethyl Ether, Hexane, Cold Water (Moderate) | Salt form drives polarity. |
| Key Impurities | Phenylhydrazine, Benzyl chloride, Benzyl-phenylhydrazones | Oxidation products are often colored (yellow/red). |
Pre-Purification Assessment (Go/No-Go)
CAUTION: Hydrazine derivatives are potential carcinogens and skin sensitizers. All operations must be performed in a fume hood.
-
Visual Inspection: Pure BPH·HCl is a white to off-white crystalline solid. A distinct yellow, orange, or red hue indicates significant oxidation (azo/hydrazone formation).
-
Solubility Check: Dissolve 50 mg in 1 mL of hot absolute ethanol.
-
Clear solution: Proceed to Protocol A.
-
Cloudy/Insoluble particulates: Requires hot filtration (Step 3 in Protocol).[5]
-
Detailed Recrystallization Protocol
Principle of Purification
The purification relies on the high solubility of the ionic hydrochloride salt in hot ethanol and its near-insolubility in diethyl ether. Neutral organic impurities (unreacted benzyl chloride, multi-benzylated byproducts) remain soluble in the ether/ethanol mother liquor, effectively separating them from the precipitating salt.
Reagents Required[1][2][6][7][8]
-
Solvent: Ethanol (Absolute, anhydrous preferred to prevent hydrolysis).
-
Anti-Solvent: Diethyl Ether (ACS Reagent grade) or MTBE (Methyl tert-butyl ether) as a safer alternative with higher flashpoint.
-
Wash Solvent: 1:1 Ethanol/Ether mixture (chilled to -20°C).
Step-by-Step Procedure
Step 1: Dissolution[5]
-
Place the crude BPH·HCl (e.g., 10.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Absolute Ethanol (approx. 3-5 mL per gram of solid).
-
Note: Do not add excess solvent initially.
-
-
Heat the mixture to a gentle boil (approx. 80°C) using an oil bath or heating block.
-
If solids remain, add hot ethanol in 1 mL increments until the salt is fully dissolved.
-
Scientific Rationale: Minimizing solvent volume ensures the solution is saturated at boiling point, maximizing yield upon cooling.
-
Step 2: Hot Filtration (Critical for Physical Impurities)
-
If the solution contains insoluble particulates (dust, inorganic salts), perform a hot filtration rapidly through a pre-warmed glass funnel with fluted filter paper or a sintered glass frit.
-
Action: Keep the receiving flask hot to prevent premature crystallization during filtration.
Step 3: Crystallization Induction
-
Remove the heat source and allow the filtrate to cool slowly to room temperature (20-25°C) over 30-45 minutes.
-
Once at room temperature, inspect for crystal formation.
-
Scenario A (Heavy Crystallization): Proceed to Step 5.
-
Scenario B (No/Low Crystallization): Proceed to Step 4 (Anti-solvent addition).
-
Step 4: Anti-Solvent Addition (The "Oiling Out" Prevention)
-
If yield is low, slowly add Diethyl Ether dropwise to the stirring ethanol solution.
-
Stop addition immediately if persistent turbidity (cloudiness) appears.
-
Cool the flask in an ice bath (0-4°C) for 1 hour to drive the salt out of solution.
-
Troubleshooting: If the product separates as an oil ("oiling out") rather than crystals, reheat to redissolve, add a seed crystal, and cool more slowly without agitation.
-
Step 5: Isolation and Washing
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
The Displacement Wash: Wash the filter cake with cold (0°C) 1:1 Ethanol/Ether, followed by pure cold Ether.
-
Rationale: The ethanol wash removes residual mother liquor containing impurities; the ether wash removes the ethanol to facilitate drying.
-
Step 6: Drying
-
Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.
-
Note: Hydrazine salts are hygroscopic.[4] Heat drying is discouraged due to oxidation risks.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for the purification.
Figure 1: Decision tree for the purification of this compound, accounting for solubility variations.
Impurity Fate & Logic
Understanding where impurities go is vital for validation.
Figure 2: Phase distribution of target compound vs. common impurities during the recrystallization process.
Quality Control & Validation
After drying, the material must be validated against the following criteria:
-
Melting Point Analysis:
-
Method: Capillary tube, 1°C/min ramp rate.
-
Acceptance Criteria: 176°C – 181°C (with decomposition). A range >2°C suggests wetness or impurity [1, 2].
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (with 0.1% TFA to maintain salt stability).
-
Detection: UV at 254 nm (aromatic rings).
-
-
Chloride Content (Optional):
-
Titration with Silver Nitrate (AgNO₃) to confirm the stoichiometry of the hydrochloride salt (should be 1:1).
-
Safety & Handling
-
Toxicity: 1-Benzyl-1-phenylhydrazine is a hydrazine derivative.[1][4][9] Treat as a suspected carcinogen and potent skin sensitizer.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Mother liquors contain benzyl halides and hydrazines. Quench with dilute bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, following local EHS regulations.
References
-
Fisher Scientific. (n.d.). N-Benzyl-N-phenylhydrazine hydrochloride, 98+%.[3] Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
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- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Making alcohol solutions of hydrazine. - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 1-Benzyl-1-phenylhydrazine hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzyl-1-phenylhydrazine hydrochloride (BPH) in neuroprotective studies. Hydrazine derivatives are a class of compounds gaining significant interest for their therapeutic potential in neurodegenerative diseases.[1][2] This guide details the scientific rationale, potential mechanisms of action, and validated, step-by-step protocols for assessing the neuroprotective efficacy of BPH in established in vitro models of neurotoxicity. We emphasize experimental design causality, self-validating methodologies, and robust data interpretation to empower researchers to generate reliable and reproducible results.
Compound Profile and Safe Handling
This compound is a hydrazine derivative with potential applications in medicinal chemistry and enzyme inhibition.[3] Its biological activity is largely attributed to its reactive hydrazine moiety.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5705-15-7 | [4][5] |
| Molecular Formula | C₁₃H₁₄N₂·HCl | [4][5] |
| Molecular Weight | 234.73 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Purity | ≥98.0% | [4][5] |
| Melting Point | 174.0 to 178.0 °C | [4] |
| Storage | Store in a cool (<15°C), dry place under an inert atmosphere. | [4][6] |
Critical Safety Precautions:
Researchers must handle this compound with extreme care. It is classified as a hazardous substance.
-
Hazard Profile: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] The compound is hygroscopic and air-sensitive.[4][6] Phenylhydrazine and its salts are suspected carcinogens.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]
-
Handling: All handling of the solid compound and concentrated stock solutions must be performed inside a certified chemical fume hood.[8] Avoid dust formation.[10] Use a vacuum or wet method for cleanup.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Scientific Rationale and Plausible Mechanisms of Action
The neuroprotective potential of BPH is hypothesized to stem from several interconnected mechanisms, primarily revolving around enzyme inhibition and the mitigation of oxidative stress, key pathological factors in neurodegenerative diseases like Parkinson's and Alzheimer's.[11][12]
-
Monoamine Oxidase (MAO) Inhibition: As a hydrazine derivative, BPH is structurally related to known MAO inhibitors like phenelzine.[13] MAO, particularly the MAO-B isoform, is crucial in the degradation of dopamine in the brain.[12] The breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[11] By inhibiting MAO-B, BPH could increase dopaminergic tone and simultaneously reduce the production of harmful ROS, conferring a dual-pronged neuroprotective effect.[12][14]
-
LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a protein strongly implicated in the pathogenesis of Parkinson's disease. A study has demonstrated that BPH can inhibit the kinase activity of LRRK2, suggesting a direct interaction with a key neurodegenerative pathway.[3]
-
Antioxidant Activity: Beyond reducing ROS production via MAO inhibition, hydrazine-containing compounds may possess direct radical scavenging capabilities.[15] The hydrazine moiety can interact with and neutralize reactive carbonyl species, such as 4-hydroxynonenal (4-HNE), which are products of lipid peroxidation and contribute to mitochondrial dysfunction and cell death.[16]
Caption: Recommended in vitro experimental workflow.
Rationale for Model Selection:
-
In Vitro Model: The human neuroblastoma SH-SY5Y cell line is a widely accepted and relevant model for neuroprotective studies, particularly in the context of Parkinson's disease. [11][17]These cells can be differentiated to exhibit a more mature, neuron-like phenotype and are susceptible to neurotoxins that replicate key aspects of neurodegeneration.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) is a catecholaminergic neurotoxin that induces oxidative stress and apoptosis in SH-SY5Y cells, providing a robust model for screening neuroprotective compounds. [11]
Detailed Experimental Protocols
PART A: In Vitro Neuroprotection Studies using SH-SY5Y Cells
Materials:
-
This compound (BPH)
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2′,7′-dichlorofluorescin diacetate (DCF-DA)
-
Sterile 96-well and 24-well cell culture plates
Protocol 1: Preparation of BPH Stock and Working Solutions
Causality: A high-concentration, sterile stock solution in an appropriate solvent is critical for accurate and reproducible dosing. DMSO is commonly used for solubilizing hydrophobic compounds for cell culture use, but the final concentration in the media must be kept low (typically ≤0.1%) to avoid solvent toxicity.
-
Under a chemical fume hood, carefully weigh out 10 mg of BPH powder.
-
Dissolve the BPH in sterile, cell culture-grade DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw a stock aliquot and prepare fresh working solutions by diluting it in serum-free DMEM to the desired final concentrations.
Protocol 2: Cytotoxicity Assessment (Dose-Finding)
Causality: Before testing for neuroprotection, it is essential to determine the concentration range at which BPH itself is not toxic to the cells. [11]This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity or proliferative effects.
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete DMEM (with 10% FBS). [17]Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: After 24 hours, remove the medium. Replace it with 100 µL of serum-free DMEM containing various concentrations of BPH (e.g., a serial dilution from 100 µM down to 0.1 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus BPH concentration to determine the non-toxic dose range. Select concentrations that show >90% cell viability for subsequent neuroprotection assays.
Protocol 3: Neuroprotection against 6-OHDA-Induced Oxidative Stress
Causality: This protocol simulates a neurodegenerative insult. Pre-treatment with BPH allows for the assessment of its ability to prevent or mitigate the damage caused by the subsequent application of the 6-OHDA neurotoxin.
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
Pre-treatment: After 24 hours, remove the medium. Add 100 µL of serum-free DMEM containing the selected non-toxic concentrations of BPH. Include a "vehicle control" and a "6-OHDA only" control.
-
Incubation: Incubate for 1-2 hours to allow for cellular uptake of the compound.
-
Toxin Induction: Add a predetermined toxic concentration of 6-OHDA (typically 50-100 µM, must be optimized for your cell line) to all wells except the vehicle control.
-
Final Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 2 to quantify cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with BPH + 6-OHDA to the "6-OHDA only" control. A statistically significant increase in viability indicates a neuroprotective effect.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Causality: This assay directly tests the hypothesis that BPH reduces oxidative stress. The cell-permeable DCF-DA dye becomes fluorescent in the presence of ROS, providing a quantitative measure of intracellular oxidative burden. [17]
-
Cell Plating & Treatment: Plate and treat cells in a black, clear-bottom 96-well plate following the same steps as in Protocol 3 (pre-treatment with BPH followed by 6-OHDA).
-
Dye Loading: After a shorter toxin incubation period (e.g., 4-6 hours, as ROS production is an early event), remove the medium and wash the cells gently with warm PBS.
-
Add 100 µL of 10 µM DCF-DA solution in serum-free DMEM to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: A reduction in fluorescence in the BPH-treated groups compared to the "6-OHDA only" group indicates a decrease in ROS levels.
Data Interpretation and Expected Outcomes
Table 2: Summary of Experimental Readouts and Interpretation
| Assay | Expected Outcome with Effective BPH Treatment | Interpretation |
| Cytotoxicity (MTT) | No significant decrease in viability at lower concentrations. | Identifies the safe, therapeutically relevant concentration window. |
| Neuroprotection (MTT) | Increased cell viability in BPH + 6-OHDA group vs. 6-OHDA only. | BPH mitigates neurotoxin-induced cell death. |
| ROS Measurement (DCF-DA) | Decreased fluorescence in BPH + 6-OHDA group vs. 6-OHDA only. | BPH possesses antioxidant activity, likely through MAO inhibition or direct scavenging. |
Conclusion
This compound presents a compelling candidate for neuroprotective research, with plausible mechanisms of action targeting key pathological pathways in neurodegeneration. The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of its efficacy. Positive and reproducible results from these assays would provide a strong rationale for advancing BPH into more complex cell models and subsequent in vivo studies to validate its therapeutic potential.
References
-
Al-Hussain, S. A., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. PubMed Central. Retrieved from [Link]
-
Pérez-Trujillo, M., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. MDPI. Retrieved from [Link]
-
Ankaiah, D., et al. (2019). Phenylhydrazine hydrochloride induced dose dependent embryo cytotoxicity in zebrafish. The Pharma Innovation Journal. Retrieved from [Link]
-
Venkataraman, M., et al. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. British Journal of Nutrition. Retrieved from [Link]
-
Sowa, B., et al. (2017). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Retrieved from [Link]
-
D'Arrigo, G., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. PubMed. Retrieved from [Link]
-
Yilmaz, M., et al. (2024). Synthesis and molecular docking analysis of novel hydrazone and thiosemicarbazide derivatives incorporating a pyrimidine ring: exploring neuroprotective activity. Taylor & Francis Online. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Benzyl-N-phenylhydrazine hydrochloride. Thermo Fisher Scientific. Retrieved from [Link]
-
Ademosun, A. O., & Oboh, G. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. Retrieved from [Link]
-
Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PubMed Central. Retrieved from [Link]
-
Patsnap. (2025). What are the therapeutic applications for MAO inhibitors? Patsnap Synapse. Retrieved from [Link]
-
Flores-Moyaho, A., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
Tsenkova, M., et al. (2023). Radical Scavenging Mechanisms of 1-Arylhydrazone Benzimidazole Hybrids with Neuroprotective Activity. PubMed. Retrieved from [Link]
-
Singh, A., & Singh, R. K. (2020). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Retrieved from [Link]
-
Sowa, B. N., et al. (2004). Amine Oxidase Inhibitors and Development of Neuroprotective Drugs. Bentham Science. Retrieved from [Link]
-
Tchantchou, F., et al. (2015). Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury.... PubMed Central. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. NJ.gov. Retrieved from [Link]
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- 17. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Hydrazones and Indoles via Condensation of 1-Benzyl-1-phenylhydrazine with Ketones
Introduction: The Synthetic Versatility of 1-Benzyl-1-phenylhydrazine Hydrochloride
In the landscape of synthetic organic chemistry, particularly within medicinal chemistry and drug development, this compound stands out as a pivotal building block.[1] Its primary utility lies in its reaction with aldehydes and ketones to form N,N-disubstituted hydrazones.[2][3][4] This seemingly straightforward condensation is, in fact, the gateway to a class of reactions with profound implications: the synthesis of complex nitrogen-containing heterocycles.
The hydrazone products derived from this reagent are not merely stable derivatives for characterization; they are crucial intermediates for one of the most powerful methods in heterocyclic chemistry—the Fischer indole synthesis.[5][6][7] This reaction, discovered by Emil Fischer in 1883, transforms a phenylhydrazone into an indole scaffold under acidic conditions.[6][7][8] Given that the indole ring is a "privileged scaffold" found in a vast array of pharmaceuticals, agrochemicals, and natural products, mastering its synthesis is of paramount importance.[5][9]
This guide provides an in-depth exploration of the condensation reaction between this compound and various ketones. It details the underlying mechanisms, provides robust and validated protocols, and discusses the critical parameters that govern the success of these transformations, with a special focus on the subsequent conversion to valuable indole structures.
The Core Chemistry: Mechanism of Hydrazone Formation and Indolization
The overall process can be dissected into two key stages: the initial formation of the hydrazone and its subsequent acid-catalyzed rearrangement to form the indole ring.
Mechanism: Hydrazone Formation
The reaction of a ketone with 1-Benzyl-1-phenylhydrazine is a classic nucleophilic addition-elimination reaction, often referred to as a condensation. The reaction is typically acid-catalyzed, a condition conveniently met by starting with the hydrochloride salt of the hydrazine.
The mechanism proceeds as follows:
-
Acid-Catalyzed Carbonyl Activation: The acid protonates the carbonyl oxygen of the ketone, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the 1-benzyl-1-phenylhydrazine, acting as a potent nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair of electrons on the adjacent nitrogen assists in the elimination of a water molecule, forming a C=N double bond and yielding the final hydrazone product.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Mechanism: The Fischer Indole Synthesis
The true synthetic power of the hydrazone intermediate is realized in the Fischer indole synthesis.[5][10] Under stronger acidic conditions (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids like H₂SO₄) and heat, the hydrazone undergoes a complex rearrangement.[5][6][7]
The key steps are:
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').
-
[1][1]-Sigmatropic Rearrangement: A concerted pericyclic reaction, analogous to a Claisen or Cope rearrangement, occurs. This is the crucial C-C bond-forming step and disrupts the aromaticity of the phenyl ring.
-
Rearomatization: A proton transfer restores the aromaticity of the benzene ring, yielding a di-imine intermediate.
-
Cyclization & Elimination: The terminal amine attacks the imine carbon, forming a five-membered ring (an aminal). Subsequent protonation and elimination of ammonia (NH₃) leads to the final, stable aromatic indole product.[6][8]
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocols & Methodologies
Safety First: Hydrazine derivatives, including this compound, should be handled with care. They are irritants and potential mutagens/carcinogens.[11][12] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
General Protocol for Hydrazone Synthesis
This protocol provides a robust starting point for the condensation of this compound with a generic ketone.
Materials & Reagents:
-
This compound (1.0 eq)
-
Ketone (e.g., Acetone, Cyclohexanone, Acetophenone) (1.0 - 1.2 eq)
-
Solvent: Ethanol or Glacial Acetic Acid
-
Sodium Acetate (optional, as a buffer, 1.1 eq)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol, 10 mL per gram of hydrazine).
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be required.
-
Addition of Ketone: Add the ketone (1.0-1.2 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C) for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the hydrazone product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The product is often pure enough for the next step, but can be recrystallized from a suitable solvent (e.g., ethanol/water) if necessary.
Protocol for Fischer Indole Synthesis
This protocol details the cyclization of the pre-formed hydrazone into the corresponding indole.
Materials & Reagents:
-
N-Benzyl-N-phenylhydrazone (from Protocol 3.1) (1.0 eq)
-
Acid Catalyst: Polyphosphoric Acid (PPA), Zinc Chloride (ZnCl₂), or Eaton's Reagent.
-
High-boiling point solvent (optional, e.g., toluene, xylene if not using PPA)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Ice, Water, and a suitable extraction solvent (e.g., Ethyl Acetate)
-
Sodium Bicarbonate solution (saturated)
-
Magnesium or Sodium Sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, place the hydrazone (1.0 eq).
-
Addition of Catalyst:
-
For PPA: Add polyphosphoric acid (approx. 10 times the weight of the hydrazone) and stir to create a slurry.
-
For ZnCl₂: Add anhydrous zinc chloride (2-4 eq) and a high-boiling solvent like toluene.
-
-
Reaction: Heat the mixture, typically between 80°C and 140°C, for 2-8 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired indole.
-
-
Characterization: Characterize the final indole product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Standard workflow for synthesis and purification.
Data Presentation & Characterization
Precise characterization is essential for validating the successful synthesis of both the intermediate hydrazone and the final indole product.
Table 1: Representative Reaction Conditions for Hydrazone Formation
| Ketone | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acetone | Ethanol | 60 | 1-2 | >90 | Highly reactive, reaction is often rapid. |
| Cyclohexanone | Ethanol | 80 (Reflux) | 2-3 | >85 | Standard, unhindered cyclic ketone. |
| Acetophenone | Acetic Acid | 80-100 | 3-5 | 75-85 | Aromatic ketone, slightly less reactive due to conjugation. Acetic acid acts as both solvent and catalyst. |
| 2-Butanone | Ethanol | 70 | 2-4 | >90 | Asymmetric ketone, will produce a mixture of E/Z isomers. |
Table 2: Spectroscopic Data for a Model Product (Acetone N-benzyl-N-phenylhydrazone)
| Technique | Key Signals / Peaks | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.4-7.0 (m, 10H)δ ~4.8 (s, 2H)δ ~2.0 (s, 3H)δ ~1.8 (s, 3H) | Aromatic protons (from phenyl and benzyl groups)Methylene protons (-CH₂-) of the benzyl groupMethyl protons (syn to N-Ph)Methyl protons (anti to N-Ph) |
| ¹³C NMR (CDCl₃) | δ ~150-120δ ~55δ ~25, ~18 | Aromatic carbonsMethylene carbon (-CH₂-)Methyl carbons |
| IR (KBr, cm⁻¹) | ~3050~1640~1590, 1490 | Aromatic C-H stretchC=N imine stretchAromatic C=C stretches |
Note: Actual chemical shifts may vary. The presence of two distinct methyl signals in the ¹H NMR for acetone hydrazone is due to hindered rotation around the N-N bond, leading to magnetic non-equivalence.
Concluding Remarks: A Gateway to Privileged Scaffolds
The condensation of this compound with ketones is a foundational reaction that provides reliable and high-yield access to N,N-disubstituted hydrazones. The true value of this transformation is its direct linkage to the Fischer indole synthesis, a cornerstone of heterocyclic chemistry. By understanding the mechanisms and mastering the protocols outlined in this guide, researchers in drug discovery and organic synthesis can efficiently construct the indole core, a privileged scaffold essential for the development of novel therapeutics, such as the triptan class of antimigraine drugs.[6][7][9] The ability to strategically choose the ketone substrate allows for the generation of a diverse library of substituted indoles, making this a highly valuable and versatile synthetic sequence.
References
-
Quora. (2020). What is the product of the reaction between benzyl and phenylhydrazine? Retrieved from [Link]
-
YouTube. (2021). Fischer Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. Retrieved from [Link]
-
PrepChem.com. Synthesis of 1-benzyl-1-phenylhydrazine. Retrieved from [Link]
-
Quora. (2018). What happened when acetone reacts with Phenylhydrazine? Retrieved from [Link]
-
Wikipedia. Fischer indole synthesis. Retrieved from [Link]
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]
-
Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Retrieved from [Link]
-
ResearchGate. Reaction rates of phenylhydrazine with a range of carbonyl compounds in.... Retrieved from [Link]
-
Zhang, Y., et al. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Supramolecular Chemistry. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Benzyl-N-phenylhydrazine hydrochloride. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54155. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PHENYLHYDRAZINE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. nj.gov [nj.gov]
Application in agrochemical synthesis for novel pesticides
Application Note: Late-Stage Trifluoromethylation of Heterocyclic Agrochemicals via Photoredox Catalysis
Executive Summary & Strategic Rationale
In modern agrochemical discovery, the incorporation of fluorine is ubiquitous; approximately 30–50% of commercial pesticides contain at least one fluorine atom. The trifluoromethyl (
Traditional methods for installing
Key Advantages:
-
Operationally Simple: Uses stable, solid reagents (
) rather than gaseous or expensive electrophilic sources. -
Divergent Synthesis: Enables the rapid generation of fluorinated analogue libraries from a single advanced intermediate.
-
Green Chemistry: Driven by visible light (Blue LED) rather than thermal activation or hazardous radical initiators.
Mechanism of Action: Radical Oxidative Desulfonylation
The reaction proceeds via a radical mechanism known as the Minisci-type reaction.[1] Unlike nucleophilic aromatic substitution (
The Catalytic Cycle:
-
Excitation: The photocatalyst (PC), typically an Iridium complex or organic dye (e.g., Eosin Y), absorbs blue light to reach an excited state (
). -
Oxidation:
oxidizes the Langlois reagent ( ), generating a sulfonyl radical ( ) and the reduced catalyst ( ). -
Radical Release: The unstable sulfonyl radical spontaneously extrudes
, releasing the reactive radical. -
Addition: The
radical adds to the heteroaromatic substrate, forming a radical intermediate. -
Turnover: An oxidant (often trace oxygen or an added persulfate) or the catalytic cycle itself restores aromaticity and regenerates the ground-state catalyst.
Figure 1: Mechanistic cycle of photoredox trifluoromethylation using the Langlois reagent.
Experimental Protocols
Protocol A: High-Throughput Screening (HTS) for Lead Optimization
Objective: Rapidly identify optimal solvent/catalyst combinations for a specific pesticide scaffold.
Materials:
-
Photoreactor: 96-well LED array (450 nm, approx. 40-60 mW/cm²).
-
Catalyst Stock:
(1 mM in DMSO) and Eosin Y (1 mM in DMSO). -
Reagent: Sodium Triflinate (
). -
Oxidant: Potassium Persulfate (
) – Optional, enhances turnover.
Workflow:
-
Preparation: In a glovebox or under nitrogen flow, dose 2.0 mg of the substrate into each well.
-
Reagent Addition: Add 3.0 equivalents of Sodium Triflinate and 1.5 equivalents of
. -
Catalyst Dosing: Add 2 mol% of catalyst solution.
-
Solvent Screen: Fill columns with different solvent systems:
-
A: DMSO (Pure)
-
B: MeCN:H2O (3:1)
-
C: DCM:H2O (Biphasic)
-
-
Reaction: Seal plate with optical film. Irradiate for 12 hours with fan cooling (maintain
). -
Analysis: Aliquot 20
from each well, dilute with MeOH, and analyze via UPLC-MS. Look for the mass shift.
Protocol B: Gram-Scale Batch Synthesis
Objective: Synthesis of sufficient material for field trials or toxicity studies.
Step-by-Step Procedure:
-
Setup: Equip a 100 mL Pyrex round-bottom flask with a magnetic stir bar and a rubber septum.
-
Charging: Add the heteroaromatic substrate (5.0 mmol, 1.0 equiv), Sodium Triflinate (15.0 mmol, 3.0 equiv), and
(0.5 mol%). -
Solvent: Add 50 mL of DMSO/Water (4:1 v/v). Note: Water helps solubilize the inorganic salt.
-
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen quenches the excited state of the catalyst and the carbon radical.
-
Acid Additive: Add Trifluoroacetic acid (TFA) (1.0 equiv) via syringe. Reason: Protonation of basic heterocycles (like pyridines) increases electrophilicity and regioselectivity.
-
Irradiation: Place the flask 2 cm away from two 40W Blue LED Kessil lamps. Stir vigorously. Use a fan to keep the reaction at room temperature.
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. Reaction is typically complete in 6–12 hours.
-
Workup: Dilute with Ethyl Acetate (100 mL), wash with saturated
(2 x 50 mL) to remove acid and unreacted sulfinate. Dry organic layer over . -
Purification: Concentrate and purify via silica gel flash chromatography.
Data Analysis & Validation
Successful trifluoromethylation is confirmed by specific spectroscopic signatures.
| Analytical Method | Diagnostic Signal | Verification Criteria |
| Singlet (or doublet if coupling to H). Integration must match stoichiometry. | ||
| Quartet at | Characteristic | |
| HRMS | Mass Shift +67.9874 Da | Confirm isotopic pattern matches formula. |
| Regiochemistry | HMBC / NOESY | Verify position of |
Regioselectivity Note: Radical trifluoromethylation is electronically driven.
-
Pyridines: Favors C2 and C4 positions (electron-deficient).
-
Five-membered rings (Pyrazoles/Imidazoles): Favors C-H bonds adjacent to nitrogen or electron-rich positions depending on protonation state.
Troubleshooting & Optimization (E-E-A-T)
As an experienced application scientist, I have encountered common failure modes. Use this decision tree to troubleshoot.
Figure 2: Troubleshooting logic for photoredox reactions.
Expert Tips:
-
The "Light-Dark" Check: If the reaction stops when the light is off, it is a true photoredox process. If it continues, a radical chain propagation is occurring (often less selective).
-
Scale-up Limits: Light penetration (Beer-Lambert Law) is poor in large batch flasks. For >10g synthesis, use a Continuous Flow Reactor (e.g., PFA tubing wrapped around a light source) to maximize surface-area-to-volume ratio.
-
Substrate Inhibition: Some sulfur-containing pesticides can poison the catalyst. If this happens, increase catalyst loading to 2-5 mol% or switch to an organic dye (Eosin Y) which is less susceptible to coordination poisoning than Iridium.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
Fujiwara, T., & O'Hagan, D. (2014).[2] Successful fluorine-containing herbicide agrochemicals.[3][4][5] Journal of Fluorine Chemistry, 167, 16-29. [Link]
-
Straathof, N. J. W., et al. (2014).[6] Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. ChemSusChem, 7, 1612–1617.[6] [Link]
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[3][4][5][7] ChemBioChem, 5(5), 570-589. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Purity in the Synthesis of 1-Benzyl-1-phenylhydrazine Hydrochloride
As a Senior Application Scientist, I understand that achieving high purity in multi-step organic synthesis is paramount, particularly for compounds like 1-Benzyl-1-phenylhydrazine hydrochloride, a key intermediate in pharmaceutical and chemical research.[1][2] Low purity not only compromises downstream applications but also complicates data interpretation. This guide is structured as a series of targeted questions and answers to address the most common challenges encountered during this synthesis, providing both corrective actions and the underlying chemical principles.
The standard synthesis involves the N-alkylation of phenylhydrazine with a benzyl halide (e.g., benzyl chloride or bromide) via an SN2 mechanism, followed by acidification to precipitate the hydrochloride salt.[1][3] Seemingly straightforward, this reaction is prone to several side reactions and purification pitfalls that can drastically reduce the purity of the final product.
Caption: Formation of the dibenzylated side product via over-alkylation.
-
Preventative Measures:
-
Strict Stoichiometry: Use a precise 1:1 molar ratio of phenylhydrazine to benzyl halide. [1]It is often beneficial to use a slight excess of phenylhydrazine (e.g., 1.05 equivalents) to ensure the benzyl halide is fully consumed.
-
Controlled Addition: Add the benzyl halide dropwise to the solution of phenylhydrazine and base over an extended period. This maintains a low instantaneous concentration of the alkylating agent, favoring the primary reaction.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to slow the rate of the second, less favorable alkylation. Running the reaction at or slightly above room temperature is often sufficient. [1] Q2: My reaction seems incomplete, and my purified product contains unreacted phenylhydrazine. What are the likely causes?
-
Incomplete conversion points to issues with reagents, stoichiometry, or reaction kinetics.
-
Causality & Troubleshooting:
-
Reagent Quality: Phenylhydrazine is susceptible to air oxidation, turning dark and becoming less reactive. [1]Use freshly opened or distilled phenylhydrazine for best results. Benzyl halides can hydrolyze to benzyl alcohol over time if exposed to moisture.
-
Insufficient Reaction Time/Temperature: While high temperatures can cause side reactions, the reaction must be given enough time to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the limiting reagent.
-
Ineffective Base: The base (e.g., NaHCO₃) is crucial for neutralizing the H-X acid formed during the reaction. If the base is old, weak, or insufficient, the resulting acidic conditions will protonate the phenylhydrazine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a suitable base is used.
-
Part 2: FAQs on Work-up and Purification
Impurities are often introduced or fail to be removed during product isolation and purification.
Q3: After acidification with HCl, my product separates as a sticky oil instead of a crystalline solid. Why is this happening?
This common problem, known as "oiling out," indicates that the product's melting point is below the temperature of the solution or that impurities are preventing the formation of a stable crystal lattice.
-
Causality & Corrective Actions:
-
Impurity Interference: The presence of oily side products (like the dibenzylated compound or benzyl alcohol) or unreacted starting materials can act as a solvent for your desired product, inhibiting crystallization.
-
Insufficient Acidification: If the pH is not sufficiently low, a significant portion of your product may remain as the free base, which is an oil at room temperature. Ensure the solution is strongly acidic to litmus paper (pH < 2).
-
Supersaturation & Cooling Rate: Adding acid too quickly or cooling the solution too rapidly can lead to a supersaturated state that crashes out as an oil. Add the HCl slowly while vigorously stirring, and allow the solution to cool gradually, perhaps seeding with a previously obtained crystal.
-
-
Protocol: Recovering an Oiled-Out Product
-
If possible, warm the mixture gently to redissolve the oil.
-
Add more of the primary solvent (e.g., ethanol or water) to reduce saturation.
-
Allow the solution to cool very slowly in an ice bath over several hours without agitation.
-
If it still oils out, extract the free base into an organic solvent (e.g., ethyl acetate), wash the organic layer thoroughly with brine, dry it over Na₂SO₄, and re-attempt the acidification and crystallization after removing the solvent in vacuo.
-
Q4: My final product has a persistent yellow or pinkish color. How can I obtain a pure white solid?
Color in the final product typically arises from trace-level, highly conjugated impurities or oxidation products. [4]
-
Decolorization Protocol:
-
Recrystallization with Charcoal: The most effective method is recrystallization from an appropriate solvent system (e.g., ethanol/water). [4] 2. Dissolve the crude, colored product in the minimum amount of the hot solvent.
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a hot solution carefully to avoid violent bumping.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the pure product. [4]
-
Part 3: FAQs on Analytical Characterization
Confirming purity requires robust analytical data. Here’s how to interpret it.
Q5: My melting point is broad and lower than the literature value (~176°C). How do I use NMR to identify the impurities?
A broad and depressed melting point is a classic sign of impurity. [1]¹H NMR spectroscopy is the most powerful tool for identifying the specific contaminants.
Table 1: Characteristic ¹H NMR Shifts for 1-Benzyl-1-phenylhydrazine HCl
| Protons | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
|---|---|---|---|
| Benzylic (Ar-CH₂ -N) | ~4.49 [1] | ~4.62 [5] | A sharp singlet integrating to 2H. This is the key signal. |
| Aromatic (Ar-H ) | ~6.93 - 7.26 [1] | ~6.85 - 7.59 [5] | A complex multiplet integrating to 10H. |
| N-H Protons | Variable, broad | Variable, broad | Often broad and may exchange with D₂O. |
Table 2: ¹H NMR Signatures of Common Impurities in CDCl₃
| Impurity | Key Signal (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Benzyl Chloride (Starting Material) | ~4.57 | Singlet | Overlaps with product; look for absence of phenylhydrazine signals. |
| Phenylhydrazine (Starting Material) | ~3.6 (br s, NH₂), ~5.6 (br s, NH), 6.7-7.2 (m, Ar-H) | Broad singlets, Multiplet | Signals are broad and concentration-dependent. |
| Benzyl Alcohol (Hydrolysis) | ~4.72 | Singlet | Benzylic CH₂ signal, distinct from the product. OH proton is a broad singlet. |
| 1,2-Dibenzyl-1-phenylhydrazine | Two distinct benzylic CH₂ signals | Two singlets | Will show two benzylic singlets and 15 aromatic protons. |
| Residual Solvent (e.g., Ethanol) | ~1.2 (t), ~3.7 (q) | Triplet, Quartet | From recrystallization. |
Source for general impurity shifts:[6]
Caption: A logical workflow for troubleshooting and correcting low product purity.
References
- Google Patents.
-
Quora. What is the product of the reaction between benzyl and phenylhydrazine?. [Link]
-
Organic Syntheses. PHENYLHYDRAZINE. [Link]
-
YouTube. Making Phenylhydrazine (Skatole precursor). [Link]
- Google Patents. CN102531953A - Preparation process for phenylhydrazine hydrochloride.
-
MDPI. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
PrepChem.com. Synthesis of 1-benzyl-1-phenylhydrazine. [Link]
- Google Patents.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Pd-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines and Internal Alkynes for the Synthesis of 1,2,3-Trisubstituted Indoles. [Link]
Sources
Purification challenges for 1-Benzyl-1-phenylhydrazine hydrochloride and byproducts
Status: Online | Specialist: Senior Application Scientist | Ticket: Purification & Stability
Introduction: The Challenge of Asymmetry
Welcome to the technical support hub for 1-Benzyl-1-phenylhydrazine hydrochloride . This compound is a critical intermediate, often used in the Fischer Indole Synthesis to generate N-benzyl indoles. However, its purification presents a unique set of challenges due to the competing nucleophilicity of the hydrazine nitrogens and the molecule's susceptibility to oxidation.
This guide addresses the three most common failure modes reported by researchers:
-
Regioisomeric Contamination: Difficulty separating the target 1,1-isomer from the 1,2-isomer byproduct.
-
Crystallization Failure: The product "oils out" during salt formation instead of precipitating.
-
Oxidative Degradation: The white solid turns pink or brown upon storage.
Part 1: Diagnostic Workflow
Before attempting remediation, identify your specific impurity profile using the logic flow below.
Figure 1: Diagnostic decision tree for identifying the correct purification protocol based on crude material characteristics.
Part 2: Troubleshooting & FAQs
Issue 1: The "Regioisomer Trap" (1,1- vs. 1,2-Isomers)
User Question: "I synthesized BPH via direct alkylation of phenylhydrazine with benzyl chloride. My NMR shows a messy aromatic region, and the melting point is low. What happened?"
Technical Insight: Direct alkylation is chemically efficient but regiochemically poor. Phenylhydrazine has two nucleophilic nitrogens.
-
Target (1,1-isomer): Formed by alkylation at the substituted nitrogen.
-
Impurity (1,2-isomer): Formed by alkylation at the unsubstituted (
) nitrogen. -
Thermodynamics: The 1,2-isomer is often favored due to steric hindrance at the 1-position, leading to significant contamination [1].
The Solution: Basicity Exploitation
The 1,1-isomer (Target) has a free, primary amino group (
| Feature | 1-Benzyl-1-phenylhydrazine (Target) | 1-Benzyl-2-phenylhydrazine (Impurity) |
| Structure | ||
| Basicity | Higher ( | Lower (Less accessible lone pair) |
| HCl Salt | Forms stable solid readily | Forms unstable salt / stays in solution |
| Aldehyde Rxn | Forms Hydrazone quickly | Reacts slowly / different mechanism |
Corrective Action: Use Protocol A (below) to selectively precipitate the 1,1-isomer as the hydrochloride salt, leaving the 1,2-isomer in the organic mother liquor.
Issue 2: The Product "Oils Out"
User Question: "I added concentrated HCl to my ethereal solution, but instead of white crystals, a sticky red gum separated at the bottom."
Technical Insight: This is a classic "oiling out" scenario caused by two factors:
-
Water Content: Using aqueous HCl (37%) introduces water. BPH·HCl is moderately hygroscopic. If water is present, the salt forms a hydrate or simply dissolves in the water phase, separating as an oil.
-
Impurity Eutectics: The presence of unreacted benzyl chloride or oxidation byproducts lowers the melting point of the salt mixture below room temperature.
Corrective Action:
-
Strict Anhydrous Conditions: You must use anhydrous HCl (generated gas or 4M in Dioxane).
-
Solvent Choice: Switch to a solvent system where the impurity is soluble but the salt is insoluble. Diethyl Ether or MTBE are ideal.
Issue 3: Oxidative Discoloration
User Question: "My product was white yesterday, but today it is pink. Is it ruined?"
Technical Insight: Hydrazines are potent reducing agents. Upon exposure to air, they oxidize to form azo compounds (e.g., azobenzene derivatives) or diazenium species, which are intensely colored (red/orange) even at ppm levels [2].
Corrective Action:
-
Salvage: If the color is light pink, perform a recrystallization with a "sacrificial" antioxidant (Protocol C).
-
Prevention: Store the HCl salt, not the free base. The protonated form is significantly more resistant to oxidation.
Part 3: Validated Purification Protocols
Protocol A: Selective Salt Precipitation (The "Clean-Up")
Use this when TLC shows multiple spots or NMR indicates 1,2-isomer contamination.
-
Dissolution: Dissolve the crude reaction mixture (free base) in Anhydrous Diethyl Ether (10 mL per gram of crude).
-
Note: If insoluble material remains, filter it off (likely inorganic salts).
-
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Acidification: Dropwise add 2M HCl in Diethyl Ether (commercially available or prepared in-house).
-
Observation: A white precipitate should form immediately.
-
Critical Step: Stop adding acid when the pH reaches ~3-4. Do not add excess acid, or the weaker base (1,2-isomer) might eventually precipitate.
-
-
Filtration: Filter the solid rapidly under Argon/Nitrogen flow.
-
Wash: Wash the filter cake with cold anhydrous ether. The 1,2-isomer and neutral impurities remain in the filtrate.
Protocol B: The "Nuclear Option" (Chemical Filtering)
Use this if Protocol A fails to remove the 1,2-isomer. This relies on the fact that only the 1,1-isomer has a free
-
Derivatization: Dissolve crude hydrazine in Ethanol. Add 1.1 equivalents of Benzaldehyde . Heat to reflux for 30 mins.
-
Mechanism:
-
The 1,2-isomer cannot form this structure easily.
-
-
Crystallization: Cool to crystallize the Benzaldehyde hydrazone . This is a highly crystalline, stable solid.
-
Filter and recrystallize from Ethanol to achieve high purity.
-
-
Hydrolysis (Recovery): Reflux the pure hydrazone in concentrated HCl/Ethanol (1:1) for 4 hours.
-
The hydrazone hydrolyzes back to BPH·HCl and Benzaldehyde.
-
-
Extraction: Extract the Benzaldehyde with Ether (discard organic layer).
-
Isolation: Evaporate the aqueous layer (or basify and extract) to recover ultra-pure 1-Benzyl-1-phenylhydrazine.
Protocol C: Recrystallization & Storage
Standard method for polishing the final salt.
-
Solvent System: Ethanol (solvent) and Diethyl Ether (anti-solvent).
-
Process: Dissolve BPH·HCl in minimum hot Ethanol (approx 60°C).
-
Optional: Add a pinch of Sodium Bisulfite (
) to the hot solution to bleach oxidation colors. Filter hot if solid remains.
-
-
Precipitation: Allow to cool to RT, then add Diethyl Ether dropwise until turbidity persists. Refrigerate at 4°C.
-
Drying: Dry in a vacuum desiccator over
. -
Storage: Amber glass vial, flushed with Argon, stored at -20°C.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Hydrazine derivatives).
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing Company.
-
Organic Syntheses. (1939). 1,1-Diphenylhydrazine Hydrochloride. Org. Synth. 19, 48. (Analogous chemistry demonstrating the nitrosamine reduction route for high purity).
Why is my 1-Benzyl-1-phenylhydrazine hydrochloride turning yellow or red
Ticket ID: #PHZ-5705-OX Subject: Color Degradation in 1-Benzyl-1-phenylhydrazine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
The transition of This compound (CAS: 5705-15-7) from a white crystalline solid to yellow, orange, or red indicates oxidative degradation . While the hydrochloride salt form confers significantly higher stability than the free base, it remains susceptible to auto-oxidation when exposed to air, light, or moisture.
This guide provides the mechanistic root cause, a diagnostic flowchart to determine usability, and a validated purification protocol to restore reagent integrity.
The Root Cause: Why the Color Changes
The color shift is not random; it is a specific chemical indicator of the extent of oxidation. Hydrazines are potent reducing agents.[1] When the salt form hydrolyzes (even slightly due to atmospheric moisture) or is exposed to UV light, it generates free radicals.
-
Yellow: Indicates the initial formation of azo compounds (
) or hydrazones. These possess extended conjugated -systems (chromophores) that absorb blue light, reflecting yellow. -
Red/Brown: Indicates advanced decomposition. This typically involves the formation of diazenium species , radical dimerization (tetrazanes), and eventual polymerization into "tars."
Mechanistic Pathway of Degradation
The following diagram illustrates how environmental factors drive the formation of colored impurities.
Figure 1: Oxidative cascade of hydrazine salts.[2] The presence of moisture accelerates the loss of the protective HCl counter-ion, facilitating oxidation.
Diagnostic: Can I Still Use It?
Not all yellowing renders the reagent useless. Use this assessment matrix to decide your next step.
| Observed Color | Estimated Purity | Recommended Action |
| White / Off-White | >98% | Safe to use. Ensure bottle is flushed with Argon after use. |
| Pale Yellow | 90-95% | Usable with caution. Yields in sensitive reactions (e.g., Fischer Indole) may drop by 5-10%. |
| Deep Orange | 80-90% | Purification Required. Do not use as-is; impurities will catalyze side reactions. |
| Red / Brown | <80% | Critical Failure. Recrystallize immediately or discard. High risk of tar formation in synthesis. |
Remediation: Purification Protocol
If your reagent is yellow or orange, you can restore it to >98% purity using recrystallization . The goal is to remove the colored oxidation byproducts which are typically more soluble in organic solvents or adsorbed by charcoal.
Method: Ethanol/Water Recrystallization with Charcoal Treatment.
Reagents Needed:
-
Ethanol (Absolute)
-
Activated Charcoal (Decolorizing carbon)
-
Concentrated HCl (Trace amount)
-
Diethyl Ether (Optional, for washing)
Step-by-Step Workflow
-
Dissolution: Dissolve the impure salt in the minimum amount of boiling Ethanol . If solubility is poor, add small amounts of warm water dropwise until clear.
-
Acidification: Add 1-2 drops of concentrated HCl. Why? This pushes the equilibrium back toward the stable salt form and suppresses further oxidation during heating.
-
Decolorization: Add Activated Charcoal (~1-2% by weight of the hydrazine). Boil gently for 2-3 minutes. Note: Do not add charcoal to a superheated solution as it may cause flash boiling.
-
Hot Filtration: Filter the hot solution rapidly through a pre-warmed funnel (or Celite pad) to remove the charcoal. The filtrate should be clear or very pale.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the white crystals via vacuum filtration. Wash with cold Ethanol/Ether (1:1).
-
Drying: Dry under vacuum in a desiccator over
or KOH pellets.
Validation (Quality Control)
Before using the purified batch, verify the melting point.
-
Target MP: 174°C – 178°C [1, 2].
-
Note: If the MP is <170°C, the salt is likely still wet or impure.
-
Figure 2: Standard Operating Procedure (SOP) for the restoration of oxidized hydrazine salts.
Prevention & Storage Strategy
To prevent recurrence, adherence to strict storage protocols is required. Hydrazine salts are hygroscopic and photosensitive .
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen). Oxygen is the primary enemy.
-
Container: Use amber glass vials to block UV light. Seal with Parafilm or electrical tape to prevent moisture ingress.
-
Temperature: Store at 2°C to 8°C (Refrigerator) or -20°C for long-term storage [2].
-
Desiccation: Store the vial inside a secondary container (desiccator) with a drying agent (Silica gel or Drierite).
References
-
TCI Chemicals. Product Specification: this compound. Retrieved from
-
Sigma-Aldrich. Product Detail: this compound. Retrieved from
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87563471, this compound. Retrieved from
-
Organic Syntheses. Purification of Phenylhydrazine Hydrochloride (General Method). Coll. Vol. 1, p.442 (1941). Retrieved from
Sources
Validation & Comparative
Comparative Biological Profiling: 1-Benzyl-1-phenylhydrazine HCl vs. Phenylhydrazine
Executive Summary
This technical guide compares Phenylhydrazine (PH) , a classical hemolytic agent and non-selective heme poison, with 1-Benzyl-1-phenylhydrazine Hydrochloride (BPH) , a sterically modified derivative. While both share a hydrazine core, their biological activities diverge significantly due to the N1-benzyl substitution. PH is the gold standard for inducing oxidative stress and hemolytic anemia models. in contrast, BPH serves as a mechanistic probe and enzyme inhibitor, utilizing its steric bulk to modulate reactivity and prevent the rapid oxidative "storm" characteristic of PH.
Chemical Foundation & Structural Logic
The distinct biological profiles of these compounds stem directly from their substitution patterns at the N1 nitrogen.
| Feature | Phenylhydrazine (PH) | 1-Benzyl-1-phenylhydrazine HCl (BPH) |
| Structure | ||
| N1 Environment | Monosubstituted (1 Proton). Accessible.[1] | Disubstituted (No Protons). Sterically hindered. |
| Redox Potential | High. Easily oxidized to phenyldiazene ( | Modified. Cannot form neutral diazene without C-N bond cleavage. |
| Primary Reactivity | Radical generation (ROS), Heme destruction. | Nucleophilic attack (Carbonyls), Suicide inhibition. |
Structural Impact on Reactivity
-
PH (The Oxidant): The proton on N1 allows PH to undergo a 2-electron oxidation to form phenyldiazene (
), a highly reactive intermediate that generates phenyl radicals and superoxide upon reaction with oxygen or oxyhemoglobin. -
BPH (The Probe): The benzyl group at N1 replaces the proton. This "benzyl block" prevents the formation of the phenyldiazene intermediate. Consequently, BPH cannot participate in the facile redox cycling that makes PH so destructive to red blood cells, shifting its activity towards steric-based enzyme inhibition.
Biological Activity I: Hemotoxicity & Oxidative Stress[1][2]
This is the primary differentiator. PH is a potent hemolytic agent; BPH is significantly less active in this domain.
Phenylhydrazine: The Hemolytic Cascade
PH reacts with Oxyhemoglobin (
-
Mechanism:
-
Outcome: The phenyl radical attacks the porphyrin ring (forming N-phenylprotoporphyrin IX), destroying the heme. This leads to protein precipitation (Heinz Bodies ), lipid peroxidation, and lysis of the red blood cell (RBC).
1-Benzyl-1-phenylhydrazine: The Steric Shield
BPH lacks the N1-H required to form the diazene intermediate efficiently.
-
Mechanism: The bulky benzyl group prevents the molecule from entering the narrow heme pocket in the correct orientation for electron transfer. Furthermore, the inability to form a neutral azo-species (
is stable but requires different conditions) halts the radical generation cascade. -
Outcome: Minimal to negligible hemolysis compared to PH. BPH is often used as a negative control in hemolysis assays to prove that N1-unsubstitution is required for toxicity.
Figure 1: Mechanistic divergence in hemotoxicity. PH drives radical-mediated destruction, while BPH is inert due to steric blocking.
Biological Activity II: Enzyme Inhibition[3][4][5]
Both compounds are Mechanism-Based Inhibitors (Suicide Substrates) , but their targets and modes of action differ.
Phenylhydrazine (Non-Specific Heme Poison) [2][3]
-
Target: Cytochrome P450s, Peroxidases, Monoamine Oxidases (MAO).
-
Mode: Irreversible alkylation of the heme porphyrin ring. The phenyl radical generated during catalysis covalently bonds to the heme nitrogen, destroying the cofactor.
-
Utility: Used to deplete P450 levels in liver microsomes to study non-P450 metabolism.
1-Benzyl-1-phenylhydrazine (Selective/Kinetic Probe)
-
Target: Monoamine Oxidases (MAO), specific P450 isoforms.
-
Mode: The benzyl group directs specificity. It often acts as a substrate analogue that gets processed to a reactive species (e.g., a hydrazone or radical) that binds to the enzyme active site protein rather than just destroying the heme.
-
Utility:
-
MAO Inhibition: Hydrazines are classic MAO inhibitors.[4] BPH can inhibit MAO but with different kinetics (often reversible or slowly reversible) compared to the irreversible destruction by PH.
-
Mechanistic Trapping: Used to trap reactive carbonyl intermediates or to probe the size of an enzyme's active site (steric probe).
-
Experimental Protocols
Protocol A: Comparative In Vitro Hemolysis Assay
Validates the lack of hematotoxicity in BPH vs. PH.
Reagents:
-
Fresh rat or human whole blood (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds: PH and BPH (dissolved in DMSO, final DMSO < 0.5%).
Workflow:
-
Preparation: Wash RBCs 3x with PBS. Resuspend to 10% hematocrit.
-
Incubation: Aliquot RBC suspension into microplate wells.
-
Add PH (Positive Control) at 10, 50, 100 µM.
-
Add BPH (Test) at 10, 50, 100, 500 µM.
-
Add PBS (Negative Control) and 1% Triton X-100 (100% Lysis Control).
-
-
Reaction: Incubate at 37°C for 60–120 minutes with gentle shaking.
-
Measurement: Centrifuge plates (1500 x g, 5 min). Transfer supernatant to a new plate.
-
Quantification: Measure absorbance of supernatant at 540 nm (Hemoglobin).
-
% Hemolysis = [(Abs_sample - Abs_neg) / (Abs_triton - Abs_neg)] x 100
-
Expected Result: PH shows dose-dependent hemolysis (>50% at 100 µM). BPH shows <5% hemolysis even at high concentrations.
Protocol B: Cytochrome P450 Inhibition Screen
Determines if BPH acts as a suicide inhibitor.
Workflow:
-
System: Liver microsomes (human or rat) or recombinant CYP enzymes.
-
Pre-incubation: Incubate microsomes with BPH (0–50 µM) and NADPH for 0, 5, 10, 20 mins without the marker substrate. (This tests for time-dependent inhibition).[5]
-
Activity Assay: Dilute the pre-incubation mix into a secondary reaction containing the marker substrate (e.g., Testosterone for CYP3A4).
-
Analysis: Measure metabolite formation via HPLC/MS.
-
Calculation: Plot % Activity Remaining vs. Pre-incubation Time. A downward slope indicates mechanism-based (suicide) inactivation.
Safety & Handling Profile
| Parameter | Phenylhydrazine (PH) | 1-Benzyl-1-phenylhydrazine HCl (BPH) |
| GHS Classification | Danger | Warning |
| Toxicity Type | Carcinogenic, Mutagenic, Hemolytic. | Acute Toxicity (Oral/Dermal), Irritant. |
| Target Organs | Blood, Liver, Spleen, Lungs. | Respiratory tract, Skin. |
| LD50 (Rat, Oral) | ~188 mg/kg | Estimated >300-500 mg/kg (Class 4). |
| Handling | Fume hood mandatory. Double nitrile gloves. | Fume hood recommended. Standard PPE. |
References
-
Berger, J. (2007). Phenylhydrazine haematotoxicity.[2][3][6] Journal of Applied Biomedicine, 5(3), 125–130. Link
-
Ortiz de Montellano, P. R., & Kerr, D. E. (1983). Inactivation of catalase by phenylhydrazine. Formation of a stable aryl-iron heme complex. Journal of Biological Chemistry, 258(17), 10558-10563. Link
-
McMillan, D. C., et al. (2005). Acquired hemoprotein-associated oxidants in phenylhydrazine-induced hemolytic anemia. Toxicological Sciences, 88(1), 252-259. Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
- Tipton, K. F., et al. (1984). Monoamine oxidase inhibitors: the state of the art. Journal of Neural Transmission, 29, 101-118. (Context on hydrazine MAO inhibition mechanisms).
Sources
- 1. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abap.co.in [abap.co.in]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validation of synthesis reproducibility for 1-Benzyl-1-phenylhydrazine hydrochloride
Executive Summary: The Regioselectivity Challenge
In the synthesis of 1-Benzyl-1-phenylhydrazine hydrochloride (CAS: 5705-15-7), reproducibility is frequently compromised not by the reaction rate, but by regiocontrol . This hydrazine derivative is a critical intermediate for the Fischer Indole Synthesis of N-benzyl indoles. However, its production is plagued by a common mechanistic trap: the competition between the N1 (internal) and N2 (terminal) nitrogen atoms during alkylation.
This guide objectively compares two synthetic methodologies:
-
Direct Alkylation (Method A): A common "one-pot" approach often cited in lower-tier literature, prone to high batch-to-batch variance.
-
Nitrosation-Reduction (Method B): The chemically rigorous, "self-validating" route that guarantees structural fidelity.
Key Finding: While Method A offers a shorter workflow, it fails validation criteria for pharmaceutical-grade intermediates due to inseparable N2-isomers. Method B is the only reproducible standard for regulated environments.
Comparative Technical Analysis
The Mechanistic Divergence
The core challenge lies in the nucleophilicity of the hydrazine motif. In phenylhydrazine, the terminal nitrogen (
-
Target Molecule: 1-Benzyl-1-phenylhydrazine (
) -
Common Impurity: 1-Phenyl-2-benzylhydrazine (
)
Method A: Direct Alkylation (The "Strawman" Route)
-
Process: Reaction of Phenylhydrazine with Benzyl Chloride in the presence of a base (
or ). -
Failure Mode: The electrophile (Benzyl Chloride) preferentially attacks the more nucleophilic
. Achieving substitution requires forcing conditions that lead to poly-alkylation ( -dibenzyl) and significant yield loss. -
Reproducibility Score: Low (High dependence on mixing rates and local concentration hotspots).
Method B: Nitrosation-Reduction (The "Gold Standard" Route)
-
Process: Starts with N-Benzylaniline (secondary amine).
-
Nitrosation: Conversion to N-Nitroso-N-benzylaniline.
-
Reduction: Zinc/Acetic Acid reduction to the hydrazine.
-
-
Success Factor: The benzyl group is already attached to the correct nitrogen before the hydrazine bond is even formed. Regiochemistry is structurally locked.
-
Reproducibility Score: High (Thermodynamically controlled intermediates).
Data Comparison: Method A vs. Method B
| Metric | Method A: Direct Alkylation | Method B: Nitrosation-Reduction |
| Primary Yield | 35 - 45% (Variable) | 70 - 82% (Consistent) |
| Regio-Purity (HPLC) | 85% (Contains 10-15% N2-isomer) | >99.5% (Structurally enforced) |
| Purification Effort | High (Requires column chromatography) | Low (Crystallization driven) |
| Salt Stoichiometry | Variable (Hygroscopic mixtures) | 1:1 HCl Salt (Stable Crystal) |
| Melting Point | 155 - 165°C (Broad range) | 174 - 178°C (Sharp) |
Visualizing the Pathways
The following diagram illustrates the chemical logic dictating the superiority of Method B.
Figure 1: Mechanistic comparison showing the unavoidable side-reactions in Method A versus the linear, protected fidelity of Method B.
Validated Experimental Protocol (Method B)
This protocol is designed for reproducibility . It includes "Stop/Go" checkpoints to ensure quality before proceeding to the next step.
Phase 1: Nitrosation of N-Benzylaniline
Objective: Create the N-N bond backbone.
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve N-Benzylaniline (0.1 mol, 18.3 g) in HCl (50 mL, 1:1 aq) .
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Do not let the temperature rise above 5°C to prevent decomposition.
-
Addition: Dropwise add a solution of Sodium Nitrite (0.11 mol, 7.6 g) in water (25 mL).
-
Checkpoint: The solution should turn yellow/orange, and an oil may separate.
-
-
Endpoint Validation: Test the reaction mixture with Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (reaction complete).
-
Isolation: Extract the oily N-nitroso intermediate with diethyl ether (2 x 50 mL). Wash with water to remove acid. (Note: Nitroso compounds are potential carcinogens; handle with extreme care in a fume hood).
Phase 2: Reduction to Hydrazine
Objective: Convert N-NO to N-NH2.
-
Setup: Transfer the ether layer (containing the nitroso compound) to a flask. Evaporate the ether to leave the crude oil. Redissolve in Glacial Acetic Acid (60 mL) .
-
Reduction: Cool to 10°C. Add Zinc Dust (0.4 mol, 26 g) in small portions over 30 minutes.
-
Exotherm Control: Maintain temperature <20°C. Vigorous stirring is essential to prevent zinc clumping.
-
-
Workup: Stir for 1 hour at room temperature. The solution should become colorless or pale yellow.
-
Filtration: Filter off unreacted Zinc. Wash the filter cake with a small amount of acetic acid.
Phase 3: Salt Formation & Crystallization
Objective: Lock the free base into a stable HCl salt.
-
Neutralization: Pour the filtrate into ice-cold NaOH (20%) to liberate the free hydrazine base. Extract with Diethyl Ether (3 x 50 mL).
-
Drying: Dry the ether layer over Anhydrous
. Filter. -
Salt Precipitation: Place the ether solution in a beaker in an ice bath. Slowly bubble dry HCl gas through the solution OR add Concentrated HCl (10 mL) dropwise with vigorous stirring.
-
Observation: A heavy white precipitate forms immediately.
-
-
Recrystallization: Filter the crude solid. Recrystallize from Ethanol/Ether (1:3) .
Validation & QC Metrics
To certify the batch, the following criteria must be met. This table acts as your Certificate of Analysis (CoA) template.
| Test Parameter | Specification | Method | Acceptance Criteria |
| Appearance | White crystalline powder | Visual | No yellowing (oxidation) |
| Melting Point | 174.0 – 178.0 °C | Capillary (1°C/min) | Sharp range (<2°C) |
| Solubility | Soluble in water/ethanol | 1g in 10mL | Clear, colorless solution |
| Identity (IR) | Matches Standard | FTIR | N-H stretch @ 3200-3300 cm⁻¹ |
| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN/H2O | Single peak, no N2-isomer |
Reproducibility Workflow Diagram
Use this logic flow to troubleshoot failed batches.
Figure 2: Quality Control decision tree for validating batch purity.
References
-
Organic Syntheses. General Methods for Hydrazine Synthesis via Nitrosation. Coll. Vol. 2, p. 211 (1943). (Foundational methodology for N,N-disubstituted hydrazines). [Link]
-
Fisher Scientific. N-Benzyl-N-phenylhydrazine hydrochloride Safety and Properties. Retrieved from [Link]
-
Robinson, B. The Fischer Indole Synthesis.[3] Chemical Reviews, 1963, 63 (4), pp 373–401. (Contextualizes the importance of N1-substituted hydrazines). [Link]
-
PrepChem. Synthesis of 1-benzyl-1-phenylhydrazine via Reduction. (Validates the Zinc/Acetic Acid reduction protocol). [Link]
Sources
- 1. This compound | 5705-15-7 | TCI EUROPE N.V. [tcichemicals.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Definitive Guide: Elemental Analysis to Confirm Empirical Formula C₁₃H₁₅ClN₂ (Tacrine HCl)
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Focus: Technical validation of small molecule APIs (Active Pharmaceutical Ingredients).
Executive Summary: The "0.4% Rule" in Drug Development
In the development of pharmaceutical intermediates like Tacrine Hydrochloride (Empirical Formula: C₁₃H₁₅ClN₂ ; MW: 234.72 g/mol ), confirming the exact elemental composition is the gatekeeper of bulk purity. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect bulk inorganic impurities (e.g., trapped silica, salts) or solvation states that alter the effective dosage.
This guide compares the three dominant methodologies for validating the C₁₃H₁₅ClN₂ formula against the industry-standard acceptance criterion: Experimental values must be within ±0.4% of the theoretical calculation.
The Target: Tacrine Hydrochloride
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 13 | 12.011 | 156.14 | 66.52% |
| Hydrogen (H) | 15 | 1.008 | 15.12 | 6.44% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 11.94% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 15.10% |
| Total | - | - | 234.72 | 100.00% |
Strategic Comparison of Analytical Workflows
We evaluate three workflows based on Precision , Halogen Recovery , and Throughput .
Method A: The "Gold Standard" (Hybrid Combustion + Wet Chemistry)
Workflow: Automated Micro-Combustion (CHN) + Schöniger Oxygen Flask (Cl).
-
Mechanism: Carbon, Hydrogen, and Nitrogen are determined via high-temperature combustion and TCD detection. Chlorine is determined separately by combusting the sample in a closed oxygen-filled flask, absorbing gases into an alkaline solution, and titrating.
-
Pros: Eliminates "memory effects" common in automated halogen analyzers. The closed flask ensures 100% recovery of volatile halogens.
-
Cons: Requires high manual skill (Schöniger method); lower throughput.
-
Verdict: Preferred for Reference Standards. The only method that reliably guarantees the ±0.3% precision often required for primary standards.
Method B: Integrated Automated Microanalysis (CHNS-Cl)
Workflow: Dynamic Flash Combustion with Electrochemical or Conductivity Detection.
-
Mechanism: Sample is combusted in a single stream. Gases are separated; Cl is often trapped or detected via specific sensors.
-
Pros: High throughput; "Walk-away" automation.
-
Cons: Halogens (Cl) often cause interference with N detection or carry over to the next run (memory effect). Precision for Cl is typically ±0.5–0.8%, often failing the strict 0.4% cutoff.
-
Verdict: Suitable for Routine Screening , but often requires triplicate runs to average out system noise.
Method C: High-Resolution Mass Spectrometry (HRMS)
Workflow: Q-TOF or Orbitrap Analysis.
-
Mechanism: Measures exact mass (
235.099 for ). -
Pros: Confirms structure and isotopic pattern (
vs ratio of 3:1). -
Cons: Qualitative, not Quantitative. It cannot distinguish between a 99% pure sample and one containing 10% inorganic salt impurities (which do not ionize).
-
Verdict: Complementary Only. HRMS confirms what it is; EA confirms how pure it is.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct validation method based on the stage of drug development.
Figure 1: Decision matrix for selecting the appropriate elemental analysis workflow based on accuracy requirements.
Detailed Experimental Protocols
To achieve the "Trustworthiness" required for high-impact journals (e.g., J. Med. Chem.), the Hybrid Workflow (Method A) is detailed below. This protocol separates the combustion of the organic framework from the halogen determination to prevent interference.
Part 1: Automated CHN Analysis (The Organic Framework)
Instrument: Elementar vario MICRO cube or PerkinElmer 2400 Series II.
-
Calibration: Perform a "K-factor" calibration using Acetanilide (C=71.09%, H=6.71%, N=10.36%). Run at least 3 blanks to stabilize the baseline.
-
Sample Preparation:
-
Dry the Tacrine HCl sample at 105°C for 2 hours to remove surface moisture.
-
Weigh 1.500 mg to 2.500 mg (±0.001 mg) into a tin capsule. Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Combustion:
-
Furnace Temp: 1150°C (dynamic flash combustion).
-
Carrier Gas: Helium (purity 99.999%).
-
Reduction Tube: Copper at 600°C (converts
to ).
-
-
Validation: Run a check standard (e.g., Sulfanilamide) every 10 samples.
Part 2: Schöniger Oxygen Flask Combustion (The Chlorine Determination)
Why this step? Automated analyzers often underestimate Cl due to incomplete conversion or adsorption on tube walls. The Schöniger method is a self-validating closed system.
Equipment: 500 mL Iodine flask with platinum basket stopper, ashless filter paper.
-
Preparation:
-
Weigh 15–20 mg of sample onto ashless filter paper.
-
Fold the paper to leave a "fuse" tail and clamp it in the platinum basket.
-
-
Combustion:
-
Add 10 mL of absorbing solution (1.0 M NaOH + 2 drops
) to the flask. -
Flush the flask with pure Oxygen for 30 seconds.
-
Ignite the paper fuse and immediately insert the stopper into the flask.[1] Invert the flask so the liquid seals the stopper joint.
-
Safety Note: Perform behind a blast shield.
-
-
Absorption:
-
Shake the flask vigorously for 2 minutes.
-
Allow to stand for 15 minutes to ensure complete absorption of
and gas into the alkaline solution.
-
-
Titration (Potentiometric):
-
Rinse the stopper and platinum basket into the flask with distilled water.
-
Acidify with dilute
. -
Titrate against 0.01 N AgNO₃ using a silver electrode.
-
Endpoint: Determine the inflection point of the potential change.
-
Data Interpretation & Troubleshooting
Below is a comparative dataset for a hypothetical batch of Tacrine HCl.
| Analysis | Theoretical | Experimental (Method A) | Delta | Status | Experimental (Method B) | Delta | Status |
| % Carbon | 66.52 | 66.48 | -0.04 | PASS | 66.30 | -0.22 | PASS |
| % Hydrogen | 6.44 | 6.41 | -0.03 | PASS | 6.65 | +0.21 | PASS |
| % Nitrogen | 11.94 | 11.90 | -0.04 | PASS | 11.85 | -0.09 | PASS |
| % Chlorine | 15.10 | 15.15 | +0.05 | PASS | 14.50 | -0.60 | FAIL |
Analysis of Failure (Method B):
The automated analyzer (Method B) shows a -0.60% error for Chlorine. This is a common "low bias" caused by the adsorption of
-
Correction: If Method B fails, do not assume the product is impure. Switch to Method A (Schöniger Flask) for the definitive Chlorine value.
Common Deviations:
-
Low %C, High %H: Indicates trapped solvent (water or alcohol). Check NMR.
-
Low %C, Low %N, Low %Cl: Indicates inorganic contamination (e.g., silica from column chromatography).
-
Perfect %C/%N, Low %Cl: Indicates partial salt formation (e.g., mixture of free base and HCl salt).
Visualizing the Schöniger Workflow
This diagram details the critical manual steps required for the Chlorine determination, ensuring the "Self-Validating" requirement of the protocol.
Figure 2: The Schöniger Oxygen Flask workflow for precise halogen determination.
References
-
American Chemical Society (ACS). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. Retrieved from [Link]
-
Schöniger, W. (1955).[1][2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta, 43(1), 123–129.[2] [Link]
-
Royal Society of Chemistry. CHNS Elemental Analysers: Technical Brief No. 29. (2008).[3][4][5] [Link]
-
PubChem. Tacrine Hydrochloride Compound Summary. National Library of Medicine. [Link]
- United States Pharmacopeia (USP).General Chapter <461> Nitrogen Determination and <441> Chlorine. (Accessible via USP-NF Online).
Sources
Technical Comparison: Benzyl-Substitution Effects on Phenylhydrazine Reactivity
Content Type: Publish Comparison Guide
Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Focus: Comparative analysis of Phenylhydrazine (PH) vs.
Executive Summary
In drug discovery and organic synthesis, the modification of the hydrazine scaffold is a critical decision point. While Phenylhydrazine (PH) remains the standard reagent for accessing the indole core via the Fischer Indole Synthesis, its utility is often limited by the reactivity of the resulting free N-H indole, which is prone to oxidation and side reactions.
-Benzyl-N-phenylhydrazine (BPH) represents a strategic "masked" alternative. The substitution of the N1-proton with a benzyl group fundamentally alters the physicochemical profile of the reagent. This guide analyzes how this substitution affects:-
Synthetic Utility: Direct access to
-functionalized indoles with improved stability profiles. -
Chemical Reactivity: Steric modulation of the [3,3]-sigmatropic rearrangement.
-
Handling & Stability: Mitigation of the auto-oxidation risks associated with free phenylhydrazines.
Chemical Reactivity Profile: The Fischer Indole Context
The most authoritative measure of hydrazine activity in synthesis is the Fischer Indole reaction. Here, the benzyl group acts not merely as a protecting group, but as a modulator of the reaction pathway.
Mechanistic Divergence
The core mechanism involves the condensation of the hydrazine with a ketone to form a hydrazone, followed by acid-catalyzed rearrangement.
-
Phenylhydrazine (PH): The resulting indole possesses a free N-H (pKa ~16-17). This proton is acidic enough to participate in side reactions (dimerization) under harsh acidic conditions.
- -Benzyl-N-phenylhydrazine (BPH): The N1-benzyl group remains attached throughout the rearrangement. This prevents N-H abstraction and stabilizes the indole product against oxidative degradation, often resulting in higher isolated yields for electron-rich systems.
Comparative Performance Data
The following table summarizes the performance differences based on standard cyclization protocols (e.g., with cyclohexanone).
| Feature | Phenylhydrazine (PH) | Impact of Benzyl Substitution | |
| Primary Product | Direct Functionalization: Eliminates post-synthetic alkylation steps. | ||
| Nucleophilicity (N1) | Moderate (Secondary Amine) | Low (Tertiary Amine, Steric Bulk) | Slower Initial Kinetics: Hydrazone formation may require stronger catalysis or heat. |
| Oxidative Stability | Low (Prone to radical formation) | Moderate to High | Safety: Reduced risk of explosive decomposition or rapid auto-oxidation. |
| Regioselectivity | Standard | Unchanged | The benzyl group is distal to the rearrangement site; electronic bias is minimal. |
| Typical Yield | 65-80% | 75-90% | Yield Enhancement: Prevents product degradation. |
Visualizing the Pathway
The diagram below illustrates the parallel pathways, highlighting where the Benzyl group provides steric protection.
Caption: Comparative reaction pathway showing the retention of the Benzyl group (BPH pathway) vs. the formation of the reactive N-H species (PH pathway).
Experimental Protocols
To validate the stability and reactivity differences, the following protocols are recommended. These are adapted from standard methodologies in heterocyclic chemistry.
Protocol A: Synthesis of -Benzyl-N-phenylhydrazine Hydrochloride
Why synthesize? Commercial stocks of the free base oxidize rapidly. The hydrochloride salt is the stable form.
-
Reagents: Phenylhydrazine (1.0 eq), Benzyl chloride (1.0 eq), Sodium Carbonate (1.1 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve Phenylhydrazine in refluxing ethanol.
-
Add Benzyl chloride dropwise over 30 minutes (Exothermic!).
-
Reflux for 2 hours.
-
Cool to room temperature.
-
Crucial Step: Acidify with conc. HCl to precipitate the hydrochloride salt.
-
Filter and wash with cold ether.
-
-
Validation:
H NMR ( ) should show a singlet at ppm ( -Ph) and absence of the broad signal of the starting material.
Protocol B: Comparative Fischer Cyclization (Indole Synthesis)
Objective: Compare yield and purity of Indole vs. N-Benzylindole.
-
Setup: Two parallel round-bottom flasks equipped with reflux condensers.
-
Reactants:
-
Flask A: Phenylhydrazine HCl (10 mmol) + Cyclohexanone (10 mmol).
-
Flask B:
-Benzyl-N-phenylhydrazine HCl (10 mmol) + Cyclohexanone (10 mmol).
-
-
Solvent/Catalyst: 4%
in Glacial Acetic Acid (20 mL). -
Execution:
-
Heat both flasks to 90°C for 1 hour.
-
Observation: Flask A (PH) will darken significantly due to oxidation byproducts. Flask B (BPH) typically remains a lighter amber color.
-
-
Workup:
-
Pour into ice water (100 mL).
-
Extract with Ethyl Acetate. Wash with
. -
Evaporate and weigh crude.
-
-
Expected Result: Flask B yields are typically 10-15% higher due to lack of oxidative tar formation.
Biological Implications & Toxicity
While synthesis is the primary application, the biological activity of hydrazines is relevant for safety and pharmacology (e.g., MAO inhibition).
-
Hemolytic Activity: Phenylhydrazine is a potent hemolytic agent. It reacts with hemoglobin to form phenyl radicals.
-
Effect of Benzylation: The
-benzyl group sterically hinders the interaction with heme iron and reduces the ease of radical formation compared to the free hydrazine. Consequently, -benzylphenylhydrazine exhibits lower direct hemolytic toxicity than unsubstituted phenylhydrazine.
-
-
Enzyme Inhibition: Both compounds can inhibit Monoamine Oxidase (MAO). However, the benzyl derivative often shows higher selectivity due to hydrophobic interactions within the enzyme active site, mimicking the structure of specific neurotransmitters better than the naked phenylhydrazine.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and substituent effects).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. (Review of N-substituted hydrazines).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for hydrazine alkylation).
-
Toth, B. (1988). Hydrazines and Cancer: A General Review on Nutrition and Cancer. (Toxicology comparison).
A Senior Application Scientist's Guide to In Vitro Assay Validation for 1-Benzyl-1-phenylhydrazine hydrochloride's Antitumor Properties
This guide provides a comprehensive framework for the in vitro validation of the antitumor properties of 1-Benzyl-1-phenylhydrazine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to experimental design, execution, and data interpretation. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: The Imperative for Rigorous In Vitro Validation
The journey of a potential anticancer agent from the laboratory bench to clinical application is long and fraught with challenges. The initial in vitro screening is a critical gatekeeping step, determining whether a compound proceeds to more complex and costly preclinical and clinical development. Therefore, the assays employed must be robust, reproducible, and relevant to the biological questions being asked. This compound, a hydrazine derivative, has shown potential in inhibiting cancer cell proliferation, making it a person of interest for further investigation.[1] This guide will detail a suite of validated in vitro assays to rigorously assess its antitumor potential, comparing its performance against established chemotherapeutic agents.
Experimental Design: Laying the Foundation for Trustworthy Data
A well-designed experiment is the cornerstone of reliable results. The following sections outline the critical components of the experimental design for evaluating this compound.
Selection of Cell Lines: A Representative Panel for Broad-Spectrum Analysis
To ascertain the breadth of this compound's antitumor activity, a diverse panel of cancer cell lines is essential. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system), provides an excellent starting point.[2] For this validation study, we will select a representative subset of the NCI-60 panel, encompassing various cancer histotypes.
Recommended Cell Line Panel:
-
MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Non-Small Cell Lung Cancer): A commonly used model for lung adenocarcinoma.
-
HCT-116 (Colon Cancer): A colorectal carcinoma cell line with a known mutation in KRAS.
-
PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line.
-
U-87 MG (Glioblastoma): A human primary glioblastoma cell line.
-
K-562 (Leukemia): A chronic myelogenous leukemia cell line.
This panel provides a cross-section of common and challenging-to-treat cancers, allowing for a comprehensive initial assessment of the compound's efficacy.
Compound and Controls: Ensuring a Valid Comparison
-
Test Article: this compound (CAS 5705-15-7). It is a white to off-white crystalline powder soluble in water.[3] A stock solution should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), and stored under appropriate conditions to ensure stability.
-
Positive Controls: To benchmark the activity of this compound, two well-established chemotherapeutic agents with different mechanisms of action will be used:
-
Vehicle Control: The solvent used to dissolve the test compound and positive controls (e.g., DMSO) will be used as a vehicle control to account for any solvent-specific effects on cell viability.
Core In Vitro Assays for Antitumor Activity Assessment
The following assays will provide a multi-faceted view of the antitumor properties of this compound, assessing its impact on cell viability, proliferation, and the induction of programmed cell death.
Cytotoxicity and Cell Proliferation Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and cisplatin in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Assay Validation and Acceptance Criteria: MTT Assay
| Parameter | Method | Acceptance Criteria |
| Precision (Repeatability) | Calculate the coefficient of variation (CV%) for the absorbance readings of replicate wells for the vehicle control. | CV% ≤ 15% |
| Accuracy | The mean absorbance of the positive control (a known cytotoxic concentration) should be significantly lower than the vehicle control. | Statistically significant difference (e.g., p < 0.05) |
| Linearity | A clear dose-response relationship should be observed for the positive controls. | R² value of the dose-response curve > 0.9 |
| Range | The range of concentrations tested should bracket the IC50 value. | At least two concentrations above and two below the IC50. |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, and cisplatin at their respective IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Assay Validation and Acceptance Criteria: Apoptosis Assay
| Parameter | Method | Acceptance Criteria |
| Instrument QC | Daily calibration with standardized beads to check for laser alignment, fluidics stability, and detector performance. | Instrument performance within manufacturer's specifications. |
| Compensation | Single-stained controls (Annexin V-FITC only and PI only) must be run to set proper compensation for spectral overlap. | Minimal spillover between fluorescence channels. |
| Gating Strategy | A consistent gating strategy should be applied to all samples to exclude debris and doublets. | Clear separation of cell populations on forward scatter (FSC) vs. side scatter (SSC) plots. |
| Control Response | Untreated cells should show a high percentage of viable cells (>90%). Positive control (e.g., staurosporine) should induce a significant increase in the apoptotic population. | Statistically significant increase in apoptosis with the positive control. |
Cell Cycle Analysis: Propidium Iodide Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[5] This allows for the identification of cell cycle arrest at specific phases induced by the test compound.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, and cisplatin at their IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Assay Validation and Acceptance Criteria: Cell Cycle Analysis
| Parameter | Method | Acceptance Criteria |
| Instrument QC | Daily calibration with standardized beads. | Instrument performance within manufacturer's specifications. |
| Staining Quality | The coefficient of variation (CV) of the G0/G1 peak in the DNA histogram should be low. | CV of G0/G1 peak < 7%. |
| Data Quality | A sufficient number of events (e.g., >10,000) should be acquired for each sample to ensure statistical significance. | Consistent event counts across samples. |
| Control Response | The cell cycle distribution of untreated cells should be consistent with the known proliferation rate of the cell line. | Reproducible cell cycle profile for control cells across experiments. |
Comparative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays, allowing for a direct comparison of this compound with the standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Cell Line | 1-Benzyl-1-phenylhydrazine HCl | Doxorubicin | Cisplatin |
| MCF-7 | [Insert Data] | [Insert Data][5] | [Insert Data][4] |
| A549 | [Insert Data] | [Insert Data][5] | [Insert Data][4] |
| HCT-116 | [Insert Data] | [Insert Data] | [Insert Data] |
| PC-3 | [Insert Data] | [Insert Data] | [Insert Data] |
| U-87 MG | [Insert Data] | [Insert Data] | [Insert Data] |
| K-562 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Apoptosis Induction (% of Apoptotic Cells) after 24h Treatment at IC50
| Cell Line | 1-Benzyl-1-phenylhydrazine HCl | Doxorubicin | Cisplatin |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| HCT-116 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Cell Cycle Arrest (% of Cells in Each Phase) after 24h Treatment at IC50 in HCT-116 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| 1-Benzyl-1-phenylhydrazine HCl | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Workflows and Pathways
Clear visual representations are crucial for understanding complex experimental processes and biological mechanisms.
Caption: Experimental workflow for in vitro validation.
Caption: Simplified overview of apoptosis detection.
Conclusion
This guide provides a robust and scientifically sound framework for the in vitro validation of the antitumor properties of this compound. By employing a diverse panel of cancer cell lines, validated assays, and appropriate controls, researchers can generate high-quality, reliable data. This rigorous approach is essential for making informed decisions about the future development of this promising compound as a potential anticancer therapeutic. The emphasis on assay validation and the inclusion of detailed protocols and acceptance criteria are designed to ensure the trustworthiness and reproducibility of the findings, adhering to the highest standards of scientific integrity.
References
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Retrieved from [Link]
-
Qeios. (2020, February 8). NCI-60 Cell Line. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
Shoemaker, R. H. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. JNCI: Journal of the National Cancer Institute, 108(7), djw183. Retrieved from [Link]
-
National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Retrieved from [Link]
-
MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of cisplatin in various cell line. Retrieved from [Link]
-
Das, S., & Das, C. (2011). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 670(1), 346-353. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Preprints.org. Retrieved from [Link]
-
BioPharm International. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
-
S, S., & P, B. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. American journal of cancer research, 4(2), 193–197. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). Best Practices in Performing Flow Cytometry in A Regulated Environment: Feedback from Experience Within The European Bioanalysis Forum. Taylor & Francis Online. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
University of Arkansas for Medical Sciences College of Medicine. (n.d.). Best-Practices-and-Instruction-for-Flow-Cytometry. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
ResearchGate. (2025, December 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
YouTube. (2016, December 28). DNA content cell cycle analysis using flow cytometry. Retrieved from [Link]
-
BEBPA. (2014, January 4). Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Quantitative Cytotoxicity – MTT Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Probe and Assay Design for High Throughput Screening. Retrieved from [Link]
-
Koutecký, P., Smith, T., Loureiro, J., & Kron, P. (2023). Best practices for instrument settings and raw data analysis in plant flow cytometry. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 103(12), 953–966. Retrieved from [Link]
-
BioTechniques. (n.d.). 10 tips for flow cytometry data acquisition and analysis infographic. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]
-
"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.). Retrieved from [Link]
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Benchmarking 1-Benzyl-1-phenylhydrazine Hydrochloride: A Technical Guide to Mechanism-Based Inactivation
Topic: Benchmarking 1-Benzyl-1-phenylhydrazine hydrochloride against established enzyme inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (BPH) represents a specialized class of mechanism-based inactivators (MBIs) , often referred to as "suicide substrates." Unlike reversible inhibitors that bind via non-covalent interactions, BPH requires catalytic activation by the target enzyme—primarily Cytochrome P450 (CYP450) isoforms and Monoamine Oxidase (MAO) —to generate reactive intermediates that covalently modify the active site.
This guide benchmarks BPH against industry-standard inhibitors like 1-Aminobenzotriazole (1-ABT) and Ketoconazole , providing a framework for its application in distinguishing metabolic pathways and characterizing enzyme active site topology.
Mechanistic Profile: The Suicide Substrate Pathway
To effectively utilize BPH, one must understand that it is not an inhibitor in the static sense; it is a substrate that "kills" the enzyme during turnover. The hydrazine moiety is the warhead.
Mechanism of Action
Upon binding to the heme-iron center of CYP450, BPH undergoes a single-electron oxidation. This generates a radical cation or a diazenium intermediate. Due to the steric bulk of the benzyl group (unlike the smaller phenylhydrazine), BPH exhibits distinct active-site fitting properties, often leading to heme alkylation (formation of N-aryl heme adducts) rather than protein adduction.
Figure 1: Mechanism-Based Inactivation Pathway This diagram illustrates the bifurcation between metabolic turnover (detoxification) and enzyme inactivation (suicide inhibition).
Caption: Kinetic bifurcation of BPH processing. The 'Partition Ratio' determines how many turnover events occur before the enzyme is irreversibly inactivated.
Comparative Benchmarking: BPH vs. Established Standards
In drug discovery, selecting the right probe is critical for phenotyping. The table below contrasts BPH with the "Gold Standard" pan-CYP inactivator (1-ABT) and a classic reversible inhibitor (Ketoconazole).
Table 1: Technical Comparison of Enzyme Inhibitors
| Feature | 1-Benzyl-1-phenylhydrazine HCl (BPH) | 1-Aminobenzotriazole (1-ABT) | Ketoconazole |
| Inhibition Type | Irreversible (Mechanism-Based) | Irreversible (Mechanism-Based) | Reversible (Competitive) |
| Primary Target | CYP450 (Heme alkylation), MAO | Pan-CYP450 (Heme modification) | CYP3A4 (Specific) |
| Selectivity | Steric-Dependent: Bulky benzyl group restricts access to smaller active sites (e.g., CYP2E1) compared to CYP2B/3A. | Non-Selective: Small size allows access to almost all CYP isoforms. | High Selectivity: Primarily targets CYP3A4 at low concentrations. |
| Reversibility | None: Requires de novo protein synthesis for activity recovery. | None: Covalent modification. | Yes: Activity returns upon dialysis or dilution. |
| NADPH Requirement | Yes: Essential for activation. | Yes: Essential for activation. | No: Binds directly to free enzyme. |
| Key Kinetic Parameter | |||
| Primary Utility | Probing active site volume; distinguishing heme-adduct formation. | General "knockout" of oxidative metabolism in microsomes. | Quantifying reversible drug-drug interaction (DDI) potential. |
Critical Analysis:
-
Use 1-ABT when you need to completely obliterate oxidative metabolism to study Phase II pathways (e.g., glucuronidation) in isolation.
-
Use BPH when investigating the topology of the active site. The benzyl group acts as a steric probe; enzymes with restricted access channels will show higher
(lower affinity) or no inactivation compared to those with open clefts (like CYP3A4).
Experimental Protocol: Time-Dependent Inhibition (TDI) Assay
To validate BPH efficacy, a simple
Phase A: The Pre-Incubation (Inactivation Step)
-
Preparation: Prepare a 100x stock of BPH in methanol or DMSO.
-
Reaction Mix: In a primary reaction plate, combine:
-
Human Liver Microsomes (HLM) at 1.0 mg/mL protein.
-
BPH at varying concentrations (e.g., 0, 1, 5, 10, 50, 100
). -
100 mM Potassium Phosphate buffer (pH 7.4).
-
-
Activation: Initiate with 1 mM NADPH.
-
Incubation: Incubate at 37°C.
-
Critical Step: Remove aliquots at specific time points (e.g., t = 0, 5, 10, 20, 30 min).
-
Phase B: The Activity Assay (Residual Activity Measurement)
-
Dilution: Transfer the aliquot into a secondary plate containing a specific marker substrate (e.g., Testosterone for CYP3A4 or Dextromethorphan for CYP2D6) at saturating concentration (
).-
Dilution Factor: Ensure at least a 1:10 dilution to minimize reversible inhibition effects of residual BPH.
-
-
Measurement: Incubate for the linear timeframe of the marker reaction (usually 10-20 min).
-
Termination: Stop reaction with ice-cold Acetonitrile + Internal Standard.
-
Analysis: Quantify metabolite formation via LC-MS/MS.
Figure 2: TDI Experimental Workflow A self-validating loop ensuring differentiation between reversible and irreversible inhibition.
Caption: Workflow for determining k_inact/K_I. The dilution step (Step 3) is critical to dissociate reversible complexes, isolating irreversible inactivation.
Data Analysis & Interpretation
To quantify the potency of BPH, use the Kitz-Wilson equation.
-
Primary Plot: Plot the natural log of percent remaining activity (
) against pre-incubation time ( ) for each BPH concentration.-
Expectation: Linear decay. The slope of each line represents the observed inactivation rate (
).
-
-
Secondary Plot: Plot the reciprocal of the observed rates (
) against the reciprocal of inhibitor concentration ( ).-
y-intercept:
(Inverse of maximal inactivation rate). -
x-intercept:
(Inverse of inactivator affinity).
-
Interpretation Guide:
-
High
/ Low : Potent inactivator (High efficiency). -
Partition Ratio (
): If activity plateaus before 100% loss, calculating the partition ratio ( ) reveals how many BPH molecules are metabolized safely for every one that kills the enzyme. A low partition ratio indicates a "clean" suicide substrate.
References
-
Kalgutkar, A. S., et al. (2007). "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions". Current Drug Metabolism. Link
-
Correia, M. A., et al. (1995). "Inhibition of Cytochrome P450 Enzymes".[1][2][3][4][5][6] Methods in Enzymology. Link
-
Emoto, C., et al. (2006). "Characterization of the Mechanism-Based Inactivation of Cytochrome P450 by 1-Aminobenzotriazole". Xenobiotica. Link
-
U.S. Food and Drug Administration (FDA). (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions". FDA Guidance for Industry. Link
-
PubChem. (n.d.). "this compound Compound Summary". National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Aminobenzotriazole | C6H6N4 | CID 1367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 1-Benzyl-1-phenylhydrazine hydrochloride and its free base
For researchers and professionals in drug development and organic synthesis, the precise characterization of compounds is paramount. 1-Benzyl-1-phenylhydrazine serves as a valuable building block, but its handling and reactivity are intrinsically linked to its form: the stable hydrochloride salt or the reactive free base. This guide provides an in-depth spectroscopic comparison, grounded in experimental data, to elucidate the structural nuances between these two forms and to equip scientists with the practical knowledge for their differentiation and utilization.
The Rationale: Why Spectroscopic Distinction Matters
1-Benzyl-1-phenylhydrazine hydrochloride is the common commercial form, favored for its enhanced stability and ease of handling. However, for most synthetic applications, the nucleophilic nitrogen of the free base is required. The conversion from the salt to the free base is a routine procedure, but verification of this conversion is a critical quality control step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide definitive, non-destructive methods to confirm the identity and purity of the desired compound. Understanding the expected spectral shifts and changes between the salt and the free base is essential for unambiguous characterization.
Experimental Protocols: A Self-Validating Workflow
The following protocols outline the preparation of the free base from its hydrochloride salt and the subsequent analysis using standard spectroscopic methods. The logic behind each step is explained to ensure a robust and reproducible workflow.
Preparation of 1-Benzyl-1-phenylhydrazine (Free Base)
The conversion of the hydrochloride salt to the free base is an acid-base extraction. The choice of a mild inorganic base, such as sodium bicarbonate, is crucial to prevent any potential side reactions that could occur with stronger bases.
Protocol:
-
Dissolution: Dissolve this compound in deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the dissolved salt with stirring. The reaction is complete when effervescence ceases, indicating the neutralization of the hydrochloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. The free base is more soluble in organic solvents, while the resulting sodium chloride remains in the aqueous phase.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove trace amounts of water.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the free base, typically as an oil or low-melting solid.
The following diagram illustrates this validated workflow:
Caption: The acid-base equilibrium of 1-benzyl-1-phenylhydrazine.
IR Spectroscopy: Vibrational Signatures of the N-H Bond
IR spectroscopy provides a clear and rapid method to distinguish between the salt and the free base. The N-H stretching vibrations are highly sensitive to the bonding environment.
-
Hydrochloride Salt: The presence of the -NH₂⁺- group results in a very broad and strong absorption band in the 2400-3200 cm⁻¹ region. This is characteristic of ammonium salts.
-
Free Base: In contrast, the free base exhibits a sharper, less intense N-H stretching band in the 3300-3400 cm⁻¹ region, which is typical for a secondary amine. The disappearance of the broad ammonium absorption is a definitive confirmation of the conversion to the free base.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry confirms the molecular weight of the parent compound. Under positive ion ESI, both the hydrochloride salt and the free base will typically show the same protonated molecular ion, [M+H]⁺, at an m/z corresponding to the molecular weight of the free base plus a proton. This technique is therefore excellent for confirming the core structure but does not, by itself, differentiate between the salt and the free base.
Conclusion
The spectroscopic comparison of this compound and its free base reveals distinct and predictable differences, primarily driven by the protonation state of the hydrazine nitrogen. ¹H NMR and IR spectroscopy are particularly powerful tools for unequivocally confirming the conversion of the stable salt to the synthetically useful free base. By understanding these characteristic spectral signatures, researchers can ensure the quality and identity of their materials, leading to more reliable and reproducible synthetic outcomes.
References
For the principles of NMR and IR spectroscopy and the interpretation of spectra, please refer to standard organic chemistry textbooks and spectroscopic resources.
A Researcher's Guide to Melting Point Validation: Why Differential Scanning calorimetry is the Gold Standard
This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with alternative melting point analysis techniques. It is intended for researchers, scientists, and drug development professionals who require the highest degree of accuracy and insight in their thermal analysis. Here, we move beyond simple protocols to explain the causality behind the experimental choices, ensuring your methods are not just precise, but robust and defensible.
The Critical Role of Melting Point in Pharmaceutical Science
In drug development, the melting point is far more than a simple physical constant; it is a critical indicator of a substance's identity, purity, and polymorphic form. An accurate and precise melting point determination can reveal the presence of impurities, identify different crystalline structures (polymorphs) which can have profound effects on a drug's solubility and bioavailability, and serve as a key quality control benchmark for batch-to-batch consistency. While traditional methods like capillary melting point provide a basic value, they lack the depth of information required for modern pharmaceutical science. This is where the superiority of Differential Scanning Calorimetry becomes evident.
The Principle of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry operates on a precise heat-flow principle. The instrument measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program.
When a sample undergoes a thermal transition, such as melting, it requires more energy to maintain its temperature relative to the reference. This absorption of energy is an endothermic event. The DSC detects this differential heat flow and plots it against temperature, generating a thermogram. The melting point is determined from this thermogram, typically as the onset temperature or the peak temperature of the endothermic event.
The key data points derived from a DSC melting analysis are:
-
Onset Temperature (T_onset): The temperature at which the melting process begins, often considered the most reproducible measure of the true melting point.
-
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔH): The area under the melting peak, which represents the amount of energy required to melt the sample. This value is directly proportional to the sample's crystallinity and can be used to assess purity.
Head-to-Head Comparison: DSC vs. Alternative Techniques
The choice of analytical technique depends on the required level of precision, the type of information needed, and the stage of drug development. DSC is considered the authoritative method by regulatory bodies for its quantitative and comprehensive data.
| Feature | Differential Scanning Calorimetry (DSC) | Capillary Melting Point Apparatus |
| Principle | Measures heat flow into the sample vs. a reference during a controlled temperature scan. | Visual observation of phase change in a packed capillary tube heated in a block. |
| Information Obtained | Melting Point (Onset, Peak), Enthalpy of Fusion (ΔH), Polymorphism, Purity. | Melting Range (visual). |
| Precision & Accuracy | High (typically ±0.1°C with calibration). | Low to Moderate (subject to operator variability, heating rate). |
| Sample Size | Small (typically 1-5 mg). | Small (2-5 mg). |
| Throughput | Moderate (autosamplers available). | High (multiple capillaries can be run). |
| Regulatory Acceptance | Highly accepted (Referenced in USP <891>). | Accepted for basic identification, but limited for characterization. |
| Key Advantage | Provides quantitative thermodynamic data (enthalpy) and can detect subtle thermal events. | Simple, fast, and low cost for preliminary screening. |
Experimental Protocol: Validating Melting Point with DSC
This protocol is designed to be a self-validating system, incorporating essential calibration and system suitability checks as mandated by standards like ASTM E928.
Step 1: Instrument Calibration
Causality: Calibration ensures the accuracy of the instrument's temperature and heat flow sensors. Without it, all subsequent data is unreliable. Indium is the primary standard for melting point calibration due to its sharp, well-defined, and highly stable melting transition.
-
Procedure:
-
Prepare a standard indium sample (1-5 mg) in a clean aluminum DSC pan and seal it. Prepare an empty, sealed pan to serve as the reference.
-
Place the indium sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point of indium (156.6°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) through its melting transition to approximately 170°C.
-
Analyze the resulting thermogram. The extrapolated onset temperature for pure indium should be 156.60 ± 0.5°C.
-
If the measured onset is outside this range, perform a temperature calibration according to the instrument manufacturer's instructions.
-
The enthalpy of fusion for indium should also be verified (typically ~28.7 J/g).
-
Step 2: Sample Preparation
Causality: Proper sample preparation is critical to achieving a sharp, reproducible melting peak. A small, uniform sample ensures consistent heat transfer and minimizes thermal lag within the material.
-
Procedure:
-
Accurately weigh 1-3 mg of the test compound directly into a clean aluminum DSC pan.
-
Gently tap the pan to ensure the material forms a thin, even layer at the bottom.
-
Hermetically seal the pan using a sample press. This prevents any loss of material due to sublimation.
-
Prepare an identical empty, sealed pan as the reference.
-
Step 3: Sample Analysis
Causality: The heating rate directly impacts the resolution of the thermal event. A slower heating rate (e.g., 1-2°C/min) provides better resolution and is often used for purity analysis, while a faster rate (e.g., 10°C/min) is suitable for routine screening.
-
Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature at least 25-30°C below the expected melting point.
-
Ramp the temperature at a selected rate (e.g., 10°C/min) to a final temperature at least 25°C above the completion of the melting event.
-
Record the heat flow as a function of temperature.
-
Below is a diagram illustrating the standard workflow for DSC analysis.
Caption: Standard workflow for melting point validation using DSC.
Interpreting the DSC Thermogram
The resulting thermogram is a graphical representation of the melting process.
-
Ideal Melting Peak: A pure, crystalline substance will typically show a single, sharp, and symmetric endothermic peak.
-
Broad or Multiple Peaks: A broad peak may indicate the presence of impurities or a mixture of polymorphic forms. The presence of multiple peaks is a strong indicator of polymorphism, where the substance converts from one crystalline form to another before melting.
-
Purity Analysis: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. The van't Hoff equation can be applied to the shape of the leading edge of the melting peak to calculate the mole percent of impurities.
This decision logic diagram can help in selecting the appropriate technique.
Caption: Decision logic for selecting a melting point analysis technique.
Conclusion
For definitive melting point validation in a regulated environment, Differential Scanning Calorimetry is the indispensable tool. It surpasses qualitative methods like capillary apparatus by providing quantitative, thermodynamic data that is crucial for assessing purity, identifying polymorphisms, and ensuring the quality and consistency of pharmaceutical materials. Its high precision, accuracy, and the depth of information it provides make it the authoritative choice for scientists requiring robust and defensible data.
References
-
Principles of Thermal Analysis and Calorimetry. G.W.H. Höhne, W.F. Hemminger, H.-J. Flammersheim. Springer Science & Business Media. [Link]
-
USP General Chapter <891> Thermal Analysis. United States Pharmacopeia. [Link]
-
ASTM E928 - 20 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
Applications of Thermal Analysis in the Pharmaceutical Industry. M. Reading, D.J. Hourston. Springer. [Link]
-
Calibration substances for DSC. Mettler Toledo. [Link]
Safety Operating Guide
Operational Guide: 1-Benzyl-1-phenylhydrazine Hydrochloride Disposal
Executive Safety Summary
Immediate Action Required: Treat 1-Benzyl-1-phenylhydrazine hydrochloride as a highly toxic, suspected carcinogen, and environmental hazard .
As a hydrazine derivative stabilized as a hydrochloride salt, this compound presents a dual hazard profile: the systemic toxicity of the hydrazine pharmacophore and the acidic nature of the hydrochloride salt. Improper disposal into municipal water systems or mixing with incompatible waste streams (specifically oxidizers) can result in toxic gas evolution or energetic reactions.
Critical Hazards:
-
Acute Toxicity: Toxic by inhalation, ingestion, and skin contact.
-
Carcinogenicity: Hydrazine derivatives are generally classified as suspected human carcinogens.
-
Reactivity: Reducing agent. Violent reaction with strong oxidizers.
Chemical Characterization & Waste Classification
To ensure compliant disposal, the waste must be characterized correctly before it leaves the bench.
| Property | Description | Impact on Disposal |
| Chemical Class | Substituted Hydrazine Salt | Must be segregated from Oxidizers and Aldehydes. |
| Physical State | Crystalline Solid (usually off-white) | Dispose of as solid hazardous waste; do not dissolve solely for disposal. |
| Acidity | Acidic (HCl salt) | Corrosive to metal containers; use glass or HDPE. |
| Water Solubility | Moderate to High | Strictly Prohibited from drain disposal (Marine Pollutant). |
| RCRA Status | Characteristic Toxic/Reactive | Likely requires incineration (Fuel Blending). |
Segregation and Storage Logic
The Scientific Basis for Segregation: Hydrazines are potent reducing agents. Mixing this compound with oxidizing agents (e.g., nitric acid, peroxides, perchlorates) can lead to hypergolic (spontaneous ignition) conditions or the release of toxic nitrogen oxides. Furthermore, mixing with ketones/aldehydes will generate hydrazones, altering the chemical identity of the waste and potentially complicating the incineration profile.
Segregation Workflow Diagram
The following logic gate ensures the compound is placed in the correct waste stream to prevent cross-reactivity.
Figure 1: Decision logic for segregating hydrazine salt waste based on physical state and solvent compatibility.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Most common for expired reagents or weighing errors.
-
PPE Verification: Don nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Use a fume hood.
-
Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top glass jar.
-
Why: Prevents dispersion of toxic dust during transport.
-
-
Secondary Containment: Place the primary container into the designated "Solid Toxic Waste" drum or pail provided by your EHS department.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.
-
B. Liquid Waste (Reaction Mixtures or Stock Solutions)
-
pH Check: Ensure the solution is not highly oxidizing.
-
Solvent Segregation: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).
-
Transfer: Pour into the appropriate HDPE or Glass waste carboy using a funnel in a fume hood.
-
Warning: Do not fill containers >90% full to allow for thermal expansion.
-
-
Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste container.
C. Empty Container Disposal
-
Triple Rinse: The original reagent bottle must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Water).
-
Defacing: Deface the original label using a marker to indicate "Empty/Rinsed."
-
Disposal: Discard the cap separately and place the bottle in the "Glass Recycling" or "Trash" depending on facility rules for P-listed/U-listed empty containers (Check local EHS rules; if unsure, treat bottle as solid hazardous waste).
Emergency Contingency: Spill Cleanup
Self-Validating System: If you cannot smell the chemical (it is odorless/low odor), you must rely on visual confirmation of dust/liquid.
Deactivation Solution: For hydrazine spills, simple water cleanup is insufficient. Use a dilute hypochlorite solution (Bleach) to oxidize the hydrazine, but only in a well-ventilated area due to potential chloramine formation.
Figure 2: Sequential workflow for managing a spill of this compound.
Regulatory Framework & Compliance
This protocol aligns with the National Research Council's Prudent Practices and EPA RCRA standards.
-
EPA Waste Code: While 1-Benzyl-1-phenylhydrazine is not explicitly P-listed or U-listed by name, it defaults to a characteristic waste due to toxicity and reactivity. It is often managed similarly to Phenylhydrazine HCl (CAS 59-88-1) .
-
Disposal Method: The ultimate fate of this waste stream is High-Temperature Incineration . This ensures the destruction of the hydrazine nitrogen-nitrogen bond, preventing environmental persistence.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Phenylhydrazine hydrochloride (Compound Summary). National Library of Medicine. (Used as toxicological proxy for substituted hydrazine salts). [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Hydrazine salts.[Link]
Personal protective equipment for handling 1-Benzyl-1-phenylhydrazine hydrochloride
Executive Safety Summary
STOP AND READ: Before breaking the seal on 1-Benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7) , you must acknowledge that this is not a standard organic salt. It combines the acute toxicity of hydrazine with the lipophilicity of a benzyl group, increasing its potential for dermal absorption and biological retention.
-
Primary Threat: Acute Toxicity (Oral, Dermal, Inhalation) and Suspected Carcinogenicity .[1]
-
Operational Criticality: The compound is Hygroscopic and Air-Sensitive .[2] Improper handling degrades the reagent (oxidation), potentially creating unknown, toxic byproducts.
-
Immediate Action: All manipulation must occur inside a certified Chemical Fume Hood.[3] Double-gloving is mandatory.
Chemical Profile & Hazard Analysis
| Property | Data | Operational Implication |
| CAS Number | 5705-15-7 | Use for inventory tracking and waste labeling. |
| Formula | C₁₃H₁₅ClN₂ | Molecular Weight: 234.72 g/mol .[4] |
| Physical State | White crystalline powder | Dust generation is a primary inhalation risk. |
| Solubility | Soluble in water, alcohols | Spills can spread rapidly on wet surfaces. |
| Stability | Hygroscopic / Air Sensitive | Store under inert gas (Argon/Nitrogen). Keep tightly sealed. |
| GHS Hazards | H301, H311, H331 (Toxic) H351 (Suspected Carcinogen) H315, H319 (Irritant) | Treat as a "Select Carcinogen" under OSHA Laboratory Standards. |
The Mechanism of Danger
Hydrazine derivatives act as strong nucleophiles and reducing agents. Biologically, they can form reactive intermediates (diazonium ions) or free radicals that alkylate DNA, leading to mutagenic or carcinogenic effects. The addition of the Benzyl and Phenyl groups makes this molecule more lipophilic than simple hydrazine, facilitating passage through cell membranes and the skin barrier.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. This system relies on "Redundancy of Defense"—if one barrier fails, another is already in place.
| PPE Component | Specification | Rationale (Causality) |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Primary defense against toxic dust/vapors. N95/P100 respirators are only for emergencies or outside-hood transport. |
| Hand Protection (Inner) | Nitrile (4 mil) | Tactile sensitivity for weighing; sacrificial layer. |
| Hand Protection (Outer) | Nitrile (8 mil) OR Silver Shield® (Laminate) | Nitrile: Good for incidental splash. Laminate: REQUIRED if dissolving in penetrating solvents (e.g., DMSO, DMF) due to permeation risk. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Hydrazine salts are severe eye irritants; dust can bypass side shields. |
| Body Protection | Lab Coat (Tyvek/Poly-coated) | Cotton coats absorb liquids. Use disposable Tyvek sleeves if reaching deep into the hood. |
Visualization: PPE Decision Logic
This diagram illustrates the decision process for selecting glove types based on the solvent system used, a critical often-overlooked factor.
Operational Workflow: The "Zero-Exposure" Protocol
Phase 1: Preparation & Weighing
-
Location: All weighing MUST be done inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the solid.
-
Static Control: Use an anti-static gun if available. Hydrazine salts can be "fly-away" powders; static charge can disperse toxic dust onto your gloves or bench.
Phase 2: Reaction Setup
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding the reagent. This prevents oxidative degradation which can yield erratic experimental results.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.
-
Labeling: Immediately label the flask: "DANGER: TOXIC / CARCINOGEN - Hydrazine Derivative".
Phase 3: Deactivation (The "Quench")
Never dispose of unreacted hydrazine residues directly.
-
Protocol: Treat reaction glassware with a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Hypochlorite oxidizes the hydrazine moiety to Nitrogen gas and water.
-
Warning: This reaction is exothermic and may release small amounts of chloramine gas. Perform only in the hood.
Visualization: Operational Workflow
Emergency Response & Disposal
Spill Management
-
Minor Spill (< 1g):
-
Alert nearby personnel.
-
Cover with wet paper towels (to prevent dust) soaked in 1% Bleach solution .
-
Wipe up, place in a sealed bag, and label as hazardous waste.
-
-
Major Spill: Evacuate the lab. Contact EHS immediately.
Waste Disposal
Do not mix with general organic waste if possible.
-
Segregation: Collect in a dedicated container labeled "Hydrazine Waste - Toxic".
-
pH Check: Ensure waste stream is not acidic (risk of HCN or other gas evolution if mixed with incompatible salts).
-
Disposal Method: Professional incineration is the only acceptable disposal method for the bulk material.
References
-
National Institute of Standards and Technology (NIST). this compound - Chemistry WebBook, SRD 69. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. Retrieved from [Link]
-
PubChem. this compound Compound Summary. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
